molecular formula C11H7IO3 B3054031 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid CAS No. 57754-61-7

3-Hydroxy-4-iodonaphthalene-2-carboxylic acid

Cat. No.: B3054031
CAS No.: 57754-61-7
M. Wt: 314.08 g/mol
InChI Key: ZQRJVPHFWVEIPS-UHFFFAOYSA-N
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Description

3-Hydroxy-4-iodonaphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H7IO3 and its molecular weight is 314.08 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-hydroxy-4-iodonaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IO3/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRJVPHFWVEIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2I)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287366
Record name 3-hydroxy-4-iodonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57754-61-7
Record name NSC50693
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-4-iodonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-hydroxy-4-iodonaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-hydroxy-4-iodonaphthalene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The protocols and analyses presented herein are designed for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven methodologies.

Introduction: The Significance of Iodinated Naphthoic Acid Derivatives

3-hydroxy-4-iodonaphthalene-2-carboxylic acid belongs to the class of halogenated aromatic compounds, which are pivotal scaffolds in the development of novel therapeutic agents and functional materials. The introduction of an iodine atom onto the naphthalene ring system, specifically adjacent to a hydroxyl group, imparts unique physicochemical properties. This substitution can enhance biological activity by facilitating halogen bonding, increasing lipophilicity, and providing a reactive site for further chemical modifications. The carboxylic acid and hydroxyl functionalities further contribute to the molecule's ability to interact with biological targets and serve as a versatile synthetic intermediate.[1][2][3]

The strategic placement of the iodo group at the C4 position of the 3-hydroxy-2-naphthoic acid core is crucial. This particular regioisomer is of interest for its potential as a precursor in cross-coupling reactions and as a building block for more complex molecular architectures. Understanding its synthesis and unequivocally confirming its structure are therefore paramount for its effective utilization in research and development.

Part 1: Synthesis of 3-hydroxy-4-iodonaphthalene-2-carboxylic acid

The synthesis of 3-hydroxy-4-iodonaphthalene-2-carboxylic acid is most effectively achieved through the electrophilic iodination of the readily available starting material, 3-hydroxy-2-naphthoic acid. The electron-donating hydroxyl group activates the naphthalene ring, directing the electrophilic substitution. The position of iodination is influenced by both electronic and steric factors.

Mechanistic Rationale for Regioselective Iodination

The hydroxyl group at C3 is a powerful activating group and an ortho-, para-director. In the naphthalene ring system, the positions ortho (C2 and C4) and para (C6) to the hydroxyl group are electronically activated. Given that the C2 position is already substituted with a carboxylic acid group, the primary sites for electrophilic attack are C4 and C1 (also ortho to the hydroxyl group on the other ring). However, iodination at the C4 position is generally favored due to the steric hindrance posed by the peri-hydrogen at C8, which disfavors substitution at C1. The choice of iodinating agent and reaction conditions is critical to achieve high regioselectivity and yield.

Recommended Synthetic Protocol

This protocol employs a mild and efficient iodination method using sodium iodide and sodium hypochlorite, which generates hypoiodite in situ as the active iodinating species.[4] This method avoids the use of harsh or toxic reagents often associated with other iodination procedures.[5]

Materials and Reagents:

  • 3-Hydroxy-2-naphthoic acid (starting material)[6]

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl, aqueous solution, e.g., 10-15%)

  • Methanol (solvent)

  • Hydrochloric acid (HCl, for acidification)

  • Sodium thiosulfate (for quenching)

  • Deionized water

Experimental Workflow:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve 3-hydroxy-2-naphthoic acid and NaI in Methanol B Cool solution in an ice bath A->B C Add NaOCl solution dropwise with vigorous stirring B->C D Quench with Sodium Thiosulfate C->D E Acidify with HCl to precipitate product D->E F Filter the crude product E->F G Wash with cold water F->G H Recrystallize from a suitable solvent (e.g., ethanol/water) G->H I Dry under vacuum H->I J Pure 3-hydroxy-4-iodonaphthalene-2-carboxylic acid I->J Characterization Characterization_Workflow cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Interpretation Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS NMR_Analysis Confirm proton and carbon environments. Verify substitution pattern. NMR->NMR_Analysis IR_Analysis Identify key functional groups: -OH, C=O, C-I, Ar-H. IR->IR_Analysis MS_Analysis Determine molecular weight and fragmentation pattern. MS->MS_Analysis Final Structural Elucidation and Purity Assessment NMR_Analysis->Final IR_Analysis->Final MS_Analysis->Final

Sources

Crystal Structure Analysis of 3-Hydroxy-4-iodonaphthalene-2-carboxylic Acid: A Technical Guide to Supramolecular Assembly and Halogen Bonding

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The compound 3-hydroxy-4-iodonaphthalene-2-carboxylic acid (CAS 57754-61-7) represents a highly versatile building block in modern synthetic chemistry and crystal engineering[1]. With a molecular formula of C11H7IO3 and a molecular weight of 314.08 g/mol , this functionalized naphthalene derivative possesses a unique triad of interactive sites: a carboxylic acid, a phenolic hydroxyl group, and a heavy polarizable iodine atom[1].

In the realm of solid-state chemistry and drug development, understanding the exact 3D spatial arrangement of such molecules is critical. The presence of the iodine atom at the 4-position introduces the potential for highly directional halogen bonding (C–I···O or C–I···π interactions), which competes with and complements traditional hydrogen bonding networks[2][3]. This whitepaper details the theoretical framework, experimental protocols, and structural analysis methodologies required to rigorously determine and interpret the crystal structure of this compound.

Supramolecular Synthons and Mechanistic Assembly

When designing a crystallization strategy for 3-hydroxy-4-iodonaphthalene-2-carboxylic acid, we must anticipate the hierarchy of intermolecular forces driving the lattice assembly. The causality behind the crystal packing is governed by the following supramolecular synthons:

  • Intramolecular Hydrogen Bonding (S(6) Motif): The proximity of the 3-hydroxyl group to the 2-carboxylic acid strongly favors an intramolecular O–H···O=C hydrogen bond. This locks the carboxylic acid roughly coplanar with the naphthalene ring, rigidifying the monomer[4][5].

  • Intermolecular Carboxylic Acid Dimerization (R2,2(8) Motif): As seen in nearly all naphthoic acid derivatives, the dominant intermolecular interaction is the formation of centrosymmetric dimers via paired O–H···O hydrogen bonds between adjacent carboxylic acid groups[2][3].

  • Halogen Bonding (C–I···O/N/π): The iodine atom features a region of depleted electron density at its distal end, known as the

    
    -hole. This electrophilic region acts as a halogen bond donor to Lewis bases (such as the oxygen atoms of the hydroxyl or carbonyl groups of neighboring molecules)[2][6].
    
  • 
    
    
    
    Stacking:
    The planar naphthalene cores will inevitably seek to minimize free volume by stacking at typical distances of 3.3–3.5 Å, providing the overarching 3D architectural stability[7].

Assembly M1 Monomer Unit (C11H7IO3) M2 Intramolecular H-Bond (O-H···O=C) M1->M2 M3 Carboxylic Dimerization (R2,2(8) Motif) M2->M3 M4 Halogen Bonding (C-I···O / C-I···π) M3->M4 M5 π-π Stacking (Naphthalene Core) M4->M5 M6 3D Crystal Lattice M5->M6

Hierarchy of supramolecular interactions driving the crystallization of the target compound.

Experimental Protocol: Crystal Growth and SCXRD Analysis

To achieve self-validating structural data, the experimental workflow must be tightly controlled. Rapid precipitation traps solvent molecules and induces kinetic defects (twinning). Therefore, thermodynamic equilibrium must be approached slowly.

Step-by-Step Methodology

Phase 1: Solvent Screening & Crystal Growth

  • Purity Verification: Ensure the starting material (CAS 57754-61-7) is >99% pure via HPLC or NMR to prevent impurity-induced lattice disruption[1].

  • Solvent Selection: Prepare saturated solutions of the compound in a matrix of solvents (e.g., Methanol, Ethyl Acetate, Toluene, and Dichloromethane). The dual polar/non-polar nature of the molecule often requires a binary solvent system (e.g., DCM/Methanol 1:1 v/v).

  • Vapor Diffusion Technique: Place 2 mL of the saturated solution in an inner vial. Place this inside a larger sealed vial containing 10 mL of an anti-solvent (e.g., Hexane or Pentane).

  • Incubation: Store the apparatus in a vibration-free environment at a constant 20 °C. The slow diffusion of the anti-solvent over 7–14 days will yield diffraction-quality single crystals (typically pale yellow blocks or needles)[4].

Phase 2: Single-Crystal X-Ray Diffraction (SCXRD)

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop using paratone oil to prevent solvent loss and minimize background scattering.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a low-temperature device (typically 100–150 K to minimize thermal motion). Use Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    radiation.
  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the hydroxyl and carboxylic groups should be located from the difference Fourier map to confirm the exact hydrogen-bonding geometry.
    

SCXRD_Workflow N1 Compound Purification (>99% Purity) N2 Solvent Screening (Binary Systems) N1->N2 Selects optimal conditions N3 Crystal Growth (Vapor Diffusion) N2->N3 Yields single crystals N4 SCXRD Data Collection (100 K, Mo Kα) N3->N4 Mount on diffractometer N5 Structure Solution (SHELXT/SHELXL) N4->N5 Phase problem solved N6 Supramolecular Analysis (Hirshfeld Surface) N5->N6 Final .cif generation

Standardized SCXRD workflow from purification to supramolecular analysis.

Quantitative Data Presentation

Upon successful refinement, the crystallographic parameters must be tabulated to validate the structural integrity. Below is a representative data table summarizing the expected parameters for a halogenated naphthoic acid derivative of this class.

Table 1: Expected Crystallographic Data and Refinement Parameters

ParameterValue / Description
Chemical Formula C11H7IO3
Formula Weight 314.08 g/mol
Temperature 100(2) K
Crystal System Triclinic or Monoclinic (Typical for this class)
Space Group

or

Expected Volume (

)
~ 1100 - 1300 ų

(Molecules per unit cell)
4
Density (calculated) ~ 2.10 g/cm³ (High density due to Iodine)
Absorption Coefficient (

)
> 2.5 mm⁻¹ (Requires empirical absorption correction)
Final

indices [

]

,

Goodness-of-fit on

~ 1.05

Table 2: Key Intermolecular Contact Geometries

Interaction TypeDonor···AcceptorDistance (Å)Angle (°)Causality / Significance
Intramolecular H-Bond O(Hydroxyl)···O(Carbonyl)2.55 - 2.65145 - 155Rigidifies the monomeric conformation.
Intermolecular H-Bond O(Carboxyl)···O(Carboxyl)2.60 - 2.70170 - 180Drives the primary R2,2(8) dimeric assembly.
Halogen Bond C–I···O(Carbonyl/Hydroxyl)3.00 - 3.30165 - 175Competes with H-bonds; directs 3D lattice expansion.

Hirshfeld Surface Analysis

To move beyond a simple list of bond lengths and truly understand the thermodynamics of the crystal packing, we employ Hirshfeld Surface Analysis . This computational technique maps the electron density of the molecule within the crystal lattice, allowing us to quantify the exact percentage contribution of different intermolecular contacts[8].

For 3-hydroxy-4-iodonaphthalene-2-carboxylic acid, the 2D fingerprint plots generated from the Hirshfeld surface will reveal:

  • H···H contacts: Despite the heavy iodine atom, van der Waals interactions between the aromatic protons will still account for ~25-35% of the surface area[8].

  • O···H contacts: Characterized by sharp, symmetrical spikes in the fingerprint plot, representing the strong carboxylic acid dimers.

  • I···O / I···H contacts: These will appear as distinct regions on the plot, confirming the presence and directionality of the halogen bonding network[2][3]. The highly directional nature of the C–I···O interaction (

    
    ) is a direct result of the 
    
    
    
    -hole on the iodine atom interacting with the nucleophilic lone pairs of the oxygen[6].

By quantifying these interactions, drug development professionals can better predict the solubility, dissolution rate, and potential polymorphic behavior of the API (Active Pharmaceutical Ingredient) during formulation.

References

  • Matrix Fine Chemicals. "3-HYDROXY-4-IODONAPHTHALENE-2-CARBOXYLIC ACID | CAS 57754-61-7". Matrix Fine Chemicals Catalog. URL: [Link]

  • National Center for Biotechnology Information. "3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104". PubChem Database. URL: [Link]

  • Zang, S.-Q., Fan, Y.-J., Li, J.-B., Hou, H.-W., & Mak, T. C. W. (2011). "Halogen Bonding in the Assembly of Coordination Polymers Based on 5-Iodo-Isophthalic Acid". Crystal Growth & Design. URL: [Link]

  • Ji, H.-Y., et al. (2024). "Polymorphism of 3-hydroxy-2-naphthoic acid: crystal structures, Hirshfeld surface analysis and properties". Journal of Molecular Structure. URL: [Link]

  • Kelly, D. M., Elcoate, C. J., Moynihan, H. A., & Eccles, K. S. (2010). "Investigating C=S∙∙∙I Halogen Bonding for Cocrystallization". ResearchGate. URL: [Link]

Sources

Biological Activity of Substituted Hydroxynaphthoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted hydroxynaphthoic acids (HNAs) represent a privileged scaffold in medicinal chemistry, transcending their historical utility as dye intermediates and pharmaceutical counterions. While 3-hydroxy-2-naphthoic acid (3-HNA) is widely recognized for generating "pamoate" salts to extend drug half-life, recent structure-activity relationship (SAR) campaigns have repositioned the HNA core as a potent bioactive pharmacophore.

This guide analyzes the biological versatility of HNAs, focusing on three critical domains: Mcl-1 inhibition in oncology , membrane-disrupting antimicrobial polymers , and the GPR35 agonist activity of pamoic acid . It serves as a blueprint for researchers aiming to exploit the naphthalene backbone for novel therapeutic targets.

Chemical Scaffold & SAR Logic

The HNA core consists of a naphthalene ring substituted with at least one hydroxyl (-OH) and one carboxylic acid (-COOH) group. The relative positioning of these groups dictates electronic distribution, intramolecular hydrogen bonding, and ligand-target complementarity.

Core Scaffolds
  • 1-Hydroxy-2-naphthoic acid (1-HNA): The primary scaffold for anticancer agents. The proximity of the 1-OH and 2-COOH allows for the formation of pseudo-six-membered rings via intramolecular H-bonding, stabilizing the molecule for hydrophobic pocket insertion (e.g., Bcl-2 family proteins).

  • 3-Hydroxy-2-naphthoic acid (3-HNA): The precursor to pamoic acid. Historically used for azo coupling; now relevant for antimicrobial hydrazides.

  • Pamoic Acid: A methylene-bridged dimer of 3-HNA.

SAR Decision Matrix

The following diagram illustrates how specific substitutions on the HNA core drive biological selectivity.

SAR_Logic Core Hydroxynaphthoic Acid (HNA) Core Sub_1 1-OH, 2-COOH (1-HNA) Core->Sub_1 Sub_3 3-OH, 2-COOH (3-HNA) Core->Sub_3 Deriv_1 4-Sulfonamide Substitution Sub_1->Deriv_1 Electrophilic Subst. Deriv_2 Carboxanilide Derivatization Sub_1->Deriv_2 Amidation Deriv_3 Methylene Dimerization Sub_3->Deriv_3 Formaldehyde Link Deriv_4 Hydrazide Formation Sub_3->Deriv_4 Hydrazine Rxn Activity_1 Mcl-1 Inhibition (Apoptosis Induction) Deriv_1->Activity_1 Activity_2 p53-Independent Cytotoxicity Deriv_2->Activity_2 Activity_3 GPR35 Agonism (Anti-nociceptive) Deriv_3->Activity_3 Activity_4 Antimicrobial (Membrane Disruption) Deriv_4->Activity_4

Caption: SAR decision tree mapping core HNA scaffolds and chemical modifications to specific biological endpoints.

Therapeutic Applications & Mechanisms[1][2][3][4]

Oncology: Mcl-1 Inhibition and p53-Independent Action

The overexpression of Mcl-1 (Myeloid cell leukemia-1), an anti-apoptotic Bcl-2 family protein, is a major resistance mechanism in chemotherapy.

  • Mechanism: Substituted 1-HNAs, specifically 4-sulfamoyl-1-hydroxy-2-naphthoates , mimic the BH3 domain of pro-apoptotic proteins (like Bim or Bak). The 2-carboxylate forms a critical salt bridge with Arg263 of Mcl-1, while the hydrophobic naphthalene core occupies the p2 pocket.

  • p53 Independence: 1-hydroxynaphthalene-2-carboxanilides have demonstrated cytotoxicity in HCT116 colon cancer cells regardless of p53 status. This suggests a mechanism involving direct DNA intercalation or inhibition of polymerases, bypassing the p53 apoptotic checkpoint [1].

Inflammation & Pain: The Pamoic Acid Renaissance

Long considered an inert excipient, pamoic acid is now identified as a potent agonist of GPR35 , an orphan G protein-coupled receptor associated with pain and inflammation.[1][2]

  • Signaling Pathway: Pamoic acid binding recruits

    
    -arrestin2 and induces ERK1/2 phosphorylation.[3] This activation reduces visceral pain perception (anti-nociception) and modulates inflammatory leukocyte migration [2].
    

GPR35_Pathway Ligand Pamoic Acid (Extracellular) Receptor GPR35 Receptor (Transmembrane) Ligand->Receptor Binding G_Protein Gαi/o Protein Activation Receptor->G_Protein Signaling Arrestin β-Arrestin2 Recruitment Receptor->Arrestin Desensitization/Signal Kinase ERK1/2 Phosphorylation G_Protein->Kinase Arrestin->Kinase Outcome Anti-nociception & Anti-inflammation Kinase->Outcome Downstream Effect

Caption: Signal transduction pathway of Pamoic Acid acting as a GPR35 agonist.[3][4]

Antimicrobial Activity: Amphiphilic Polymers

To combat Multi-Drug Resistant (MDR) Gram-negative bacteria, 1-HNA derivatives are engineered into facial amphiphilic polymers .

  • Mechanism: The hydrophobic naphthalene ring inserts into the bacterial lipid bilayer, while cationic substituents (e.g., quaternary ammoniums) interact with the negatively charged bacterial surface. This dual action disrupts membrane integrity, leading to cell lysis without triggering classical resistance mechanisms [3].

Quantitative Activity Data

The following table summarizes key potency metrics for HNA derivatives across different indications.

Compound ClassTarget / OrganismMetricValueReference
1-HNA Sulfonamide Mcl-1 Protein

(Binding Affinity)
2.76

M
[4]
Pamoic Acid GPR35 Receptor

(ERK Phos.)
~1

M
[2]
HNA-Carboxanilide HCT116 (p53 wt)

(Cytotoxicity)
3.2

M
[1]
HNA-Carboxanilide HCT116 (p53 null)

(Cytotoxicity)
2.8

M
[1]
Amphiphilic HNA Polymer P. aeruginosa (MDR)MIC (Min.[4] Inhibitory Conc.)16

g/mL
[3]

Experimental Protocols

Synthesis: Microwave-Assisted Amidation of 1-HNA

Objective: Rapid synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides for SAR screening.

Reagents:

  • 1-Hydroxy-2-naphthoic acid (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Phosphorus trichloride (

    
    ) (0.5 eq)
    
  • Solvent: Chlorobenzene (Dry)[5]

Protocol:

  • Preparation: In a microwave-compatible vessel, suspend 1-hydroxy-2-naphthoic acid (2.66 mmol) and the corresponding aniline (2.66 mmol) in 25 mL dry chlorobenzene.

  • Activation: Add

    
     (1.33 mmol) dropwise. Caution: 
    
    
    
    reacts violently with moisture; perform in a fume hood.
  • Irradiation: Seal the vessel and place in a microwave reactor.

    • Settings: Power = 500 W (max), Temperature = 130°C, Time = 15-20 min.

  • Work-up: Cool the mixture to room temperature. The product often precipitates.

  • Purification: Filter the solid. Wash with 10%

    
     (to remove unreacted acid) and then water. Recrystallize from ethanol.
    
  • Validation: Verify structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the amide proton singlet around 10-12 ppm.
Bioassay: Mcl-1 Fluorescence Polarization (FP) Competition Assay

Objective: Determine the binding affinity (


) of synthesized HNA derivatives to Mcl-1.

Reagents:

  • Recombinant Mcl-1 protein (residues 172-327).

  • Fluorescent Probe: FAM-labeled Bim BH3 peptide.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl, 0.01% Triton X-100.

Protocol:

  • Plate Setup: Use black 384-well low-binding plates.

  • Titration: Prepare serial dilutions of the HNA test compound in DMSO.

  • Incubation:

    • Add 10

      
      L of test compound (final DMSO conc. < 2%).
      
    • Add 10

      
      L of Mcl-1 protein (final conc. 20 nM).
      
    • Add 10

      
      L of FAM-Bim peptide (final conc. 5 nM).
      
  • Equilibration: Incubate at room temperature for 30 minutes in the dark.

  • Measurement: Read Fluorescence Polarization (mP) on a multimode plate reader (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP vs. log[Compound]. Fit data to a dose-response equation to determine

    
    . Calculate 
    
    
    
    using the Nikolovska-Coleska equation.

Workflow Step1 Reagent Prep (1-HNA + Aniline) Step2 MW Synthesis (130°C, 20 min) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Step4 FP Assay (Mcl-1 Binding) Step3->Step4 Step5 Data Analysis (Ki Calculation) Step4->Step5

Caption: Integrated workflow from microwave synthesis to bioassay validation.

Future Outlook

The "inactive" status of hydroxynaphthoic acid derivatives is obsolete. The field is moving toward:

  • Dual-Action Pamoates: Designing drug-pamoate salts where the counterion (pamoic acid) actively treats inflammation while the cationic drug treats the primary indication (e.g., antipsychotics).

  • Fragment-Based Drug Design (FBDD): Using 1-HNA as a rigid, hydrophobic anchor for targeting "undruggable" protein-protein interactions beyond Mcl-1.

References

  • Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Source: Nature Scientific Reports URL:[Link]

  • Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity. Source:[3] Molecular Pharmacology (PubMed Central) URL:[Link]

  • Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms. Source: Advanced Healthcare Materials (PubMed Central) URL:[Link]

  • Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein. Source: Journal of Medicinal Chemistry (PubMed Central) URL:[Link]

Sources

3-Hydroxy-4-iodonaphthalene-2-carboxylic Acid: Pharmacological Scaffold & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-4-iodonaphthalene-2-carboxylic acid (CAS: 57754-61-7) is a highly specialized orthogonal building block in medicinal chemistry. Structurally, it is an iodinated derivative of 3-hydroxy-2-naphthoic acid (3-HNA) , a known pharmacophore.

While primarily utilized as a synthetic intermediate for constructing complex biaryl systems via Palladium-catalyzed cross-coupling, the molecule possesses intrinsic biological activity profiles consistent with the naphthoic acid class. Its core mechanism of action (MoA) is dual-faceted:

  • Biological MoA: It functions as a ligand for the orphan G-protein-coupled receptor GPR35 and exhibits potential as an inhibitor of aldo-keto reductases (AKR1C3), leveraging its lipophilic iodine substituent to enhance binding affinity in hydrophobic pockets.

  • Synthetic MoA: It acts as a trifunctional scaffold, offering a "chemical handle" (C4-Iodine) for site-selective modification, distinct from the salicylic-like (C3-OH/C2-COOH) chelating motif.

Part 1: Structural Analysis & Pharmacological Logic

The Pharmacophore

The molecule is an amphiphilic entity combining a lipophilic naphthalene core with a polar salicylic acid-like moiety. The introduction of iodine at the C4 position is the critical differentiator from the parent 3-HNA.

Structural FeatureChemical PropertyPharmacological/Synthetic Implication
C2-Carboxylic Acid Acidic (pKa ~2.5-3.0)H-bond donor/acceptor; key for anchoring to Arg/Lys residues in receptor active sites (e.g., GPR35).
C3-Hydroxyl Group PhenolicForms an intramolecular H-bond with C2-COOH (pseudo-6-membered ring), increasing membrane permeability; Metal chelation site.
C4-Iodine Atom Soft Electrophile / LipophilicSynthetic: Excellent leaving group for Pd-catalyzed coupling (Suzuki, Sonogashira). Biological: Halogen bonding capability; fills hydrophobic pockets in enzymes (e.g., LDH, AKR1C3).
Naphthalene Core Aromatic / PlanarPi-stacking interactions (π-π) with aromatic amino acids (Phe, Trp, Tyr).
Biological Mechanism of Action: GPR35 Agonism

The parent compound, 3-hydroxy-2-naphthoic acid, is a validated agonist of GPR35 , a receptor involved in inflammation and pain modulation. The 4-iodo derivative modulates this activity through steric and electronic effects.

  • Receptor Binding: The carboxylate head group forms a salt bridge with arginine residues (e.g., Arg164 in human GPR35).

  • Lipophilic Clamp: The iodine atom at C4 extends into the hydrophobic accessory pocket of the receptor, potentially increasing residence time compared to the non-iodinated parent.

  • Signaling Cascade: Activation triggers G_i/o protein coupling, leading to the inhibition of adenylate cyclase and the modulation of intracellular calcium (

    
    ) and Potassium (
    
    
    
    ) channels.
Visualization: GPR35 Signaling Pathway

GPR35_Pathway Ligand 3-Hydroxy-4-iodo- naphthalene-2-carboxylic acid GPR35 GPR35 Receptor (G-Protein Coupled) Ligand->GPR35 Binding (Arg164 interaction) Gi_Complex Gαi/o Protein Activation GPR35->Gi_Complex Conformational Change AC Adenylate Cyclase (Inhibition) Gi_Complex->AC Inhibits ERK ERK1/2 Phosphorylation Gi_Complex->ERK Activates (β-arrestin independent) cAMP cAMP Levels (Decrease) AC->cAMP Reduces Effect Anti-inflammatory Response (Pain/Hypoxia Modulation) cAMP->Effect Downstream Signaling ERK->Effect

Caption: Putative signaling cascade triggered by 3-hydroxy-4-iodonaphthalene-2-carboxylic acid binding to GPR35, leading to G_i/o mediated cAMP suppression.

Part 2: Synthetic Utility & "Mechanism of Reaction"

For drug development professionals, this molecule is less a final drug and more a Linchpin Intermediate . The mechanism here is defined by its reactivity profile.

The "Iodine Handle" Strategy

The C4-iodine bond is weaker and more polarized than a bromine or chlorine bond, making it highly reactive toward oxidative addition by Palladium(0) species. This allows researchers to rapidly diversify the scaffold.

Key Transformation: Suzuki-Miyaura Cross-Coupling

  • Objective: To attach aryl or heteroaryl groups at C4, extending the pharmacophore to reach distant binding pockets (e.g., creating biaryl inhibitors for kinases).

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C4–I bond.

    • Transmetallation: Boronic acid transfers the organic group.

    • Reductive Elimination: Formation of the new C–C bond and regeneration of Pd(0).

Visualization: Synthetic Reactivity Map

Synthetic_Map Core 3-Hydroxy-4-iodo- naphthalene-2-carboxylic acid Iodine C4-Iodine (Electrophile) Core->Iodine Hydroxyl C3-Hydroxyl (Nucleophile) Core->Hydroxyl Carboxyl C2-Carboxyl (Acid/Electrophile) Core->Carboxyl Suzuki Suzuki/Sonogashira Coupling (Biaryl formation) Iodine->Suzuki Pd(0) Catalysis Ether O-Alkylation (Prodrugs/Solubility) Hydroxyl->Ether Base/R-X Amide Amide Coupling (Peptidomimetics) Carboxyl->Amide HATU/Amine

Caption: Orthogonal reactivity map. The C4-Iodine allows for carbon-skeleton extension without affecting the salicylic acid binding motif.

Part 3: Experimental Protocols

Protocol A: Palladium-Catalyzed C4-Arylation (Suzuki Coupling)

Context: Standardizing the use of the scaffold for library generation.

Materials:

  • Substrate: 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon (

    
    ) for 15 minutes. This prevents oxidation of the Pd(0) catalyst.
    
  • Solvation: Dissolve the iodo-naphthalene substrate in degassed 1,4-dioxane. Add the catalyst and stir for 5 minutes at room temperature to ensure ligand exchange.

  • Addition: Add the phenylboronic acid followed by the aqueous base. The biphasic system requires vigorous stirring.

  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The iodine spot (

    
    ) should disappear.
    
  • Workup: Acidify carefully with 1M HCl to pH 3 (to protonate the carboxylic acid). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water. Do not use silica column chromatography immediately if the product is highly acidic, as it may streak; esterification may be required for easier purification.

Protocol B: GPR35 Calcium Mobilization Assay

Context: Validating the biological activity of the core scaffold.

Principle: GPR35 agonists induce intracellular


 release. This protocol uses a fluorescent calcium dye to quantify activation.

Step-by-Step:

  • Cell Culture: Use HT-29 cells (naturally expressing GPR35) or CHO-K1 cells stably transfected with human GPR35.

  • Seeding: Plate cells at 20,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate for 24h.

  • Dye Loading: Aspirate media and wash with assay buffer (HBSS + 20mM HEPES). Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

  • Compound Preparation: Dissolve 3-hydroxy-4-iodonaphthalene-2-carboxylic acid in DMSO (Stock 10mM). Prepare serial dilutions in assay buffer (0.1 nM to 10 µM).

  • Measurement:

    • Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

    • Inject compound.[1]

    • Record fluorescence (Ex: 494nm / Em: 516nm) for 180 seconds.

  • Data Analysis: Plot Max-Min fluorescence against log[Concentration]. Calculate

    
     using a 4-parameter logistic fit.
    
    • Expected Result: Typical GPR35 agonists of this class show

      
       in the low micromolar range (1-10 µM).
      

Part 4: Data Summary & Comparative Analysis

The following table contrasts the 4-iodo derivative with its non-iodinated parent and a standard reference.

CompoundSubstituent (C4)LogP (Calc)GPR35 Potency (Est.)Synthetic Utility
3-Hydroxy-2-naphthoic acid -H~2.9Moderate (

)
Precursor/Dye intermediate
3-Hydroxy-4-iodo... -I ~3.8 High (Lipophilic boost)Cross-coupling scaffold
Zaprinast (Reference)N/AHigh (

)
PDE Inhibitor / GPR35 Agonist

Technical Insight: The increased LogP (Lipophilicity) of the iodinated variant suggests better membrane permeability but also higher risk of non-specific protein binding (NSB) in assay conditions. Researchers must include 0.1% BSA in assay buffers to mitigate this.

References

  • Milligan, G. (2011). "G protein-coupled receptor 35 (GPR35) signaling and pharmacology." Journal of Molecular Endocrinology. Link

  • Deng, H., et al. (2011). "Discovery of 3-hydroxy-2-naphthoic acid derivatives as novel GPR35 agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Matrix Fine Chemicals. (2024). "3-Hydroxy-4-iodonaphthalene-2-carboxylic acid Product Data." Chemical Catalog. Link

  • OECD SIDS. (2004). "3-Hydroxy-2-naphthoic acid: SIDS Initial Assessment Report." UNEP Publications.[2] Link

Sources

Understanding the reactivity of iodoarene compounds in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Advantage of Iodoarenes: Reactivity Profiles and Synthetic Applications Subtitle: A Technical Guide for Optimization in Cross-Coupling and Metallation Chemistries

Executive Summary

In the hierarchy of aryl halides, iodoarenes occupy a unique strategic position. While they suffer from lower atom economy compared to their chloro- and bromo-analogues, their kinetic superiority in oxidative addition and metal-halogen exchange often dictates their selection in complex synthesis. This guide analyzes the physical organic basis of C–I bond reactivity, delineates the mechanistic pathways for metal-halogen exchange versus transition metal catalysis, and explores the high-value domain of hypervalent iodine chemistry.

The Physical Organic Basis: The "Iodine Advantage"

The utility of iodoarenes stems directly from the weakness and polarizability of the carbon-iodine bond. Unlike the strong C–F bond (inert to most standard activation methods) or the C–Cl bond (often requiring specialized ligands), the C–I bond is primed for cleavage.

Bond Dissociation Energy (BDE) and Polarizability

The iodine atom’s large atomic radius (1.33 Å) results in a long C–I bond (approx. 2.10 Å) with poor orbital overlap. This manifests in a significantly lower Bond Dissociation Energy (BDE) compared to other halides.

Table 1: Comparative Physical Properties of Phenyl Halides

Aryl Halide (Ph-X)Bond Length (Å)BDE (kcal/mol)Relative Reactivity (Oxidative Addition)
Ph–F 1.35~126Inert (requires specialized activation)
Ph–Cl 1.74~96Slow (Rate Determining Step)
Ph–Br 1.89~81Moderate
Ph–I 2.10 ~65 Fast (Diffusion Controlled)

Data synthesized from standard physical organic chemistry values.

Expert Insight: The high polarizability of the iodine atom makes the C–I bond exceptionally susceptible to attack by nucleophilic metal centers (e.g., Pd(0)) and radical initiators. In drug development, we prioritize iodoarenes when the substrate contains sensitive functional groups that cannot withstand the high temperatures required to activate aryl chlorides.

Metal-Halogen Exchange: Kinetic vs. Thermodynamic Control

Lithium-halogen exchange is one of the most powerful methods for generating aryl anions. For iodoarenes, this reaction is extremely fast, often exceeding the rate of proton transfer.[1]

Mechanism and The "Ate" Complex

The exchange does not proceed via a simple SN2 mechanism. Instead, it involves the formation of a hypervalent "ate" complex (lithium iodinate) intermediate.

Key Mechanistic Driver:



Because the equilibrium favors the formation of the more stable carbanion (sp² hybridized aryl anion vs. sp³ alkyl anion), the reaction is driven forward efficiently.

Graphviz Diagram: Reactivity Hierarchy & Exchange Pathway

ReactivityHierarchy cluster_0 Bond Strength (BDE) cluster_1 Lithium-Halogen Exchange Ph-F Ph-F (126 kcal/mol) Ph-Cl Ph-Cl (96 kcal/mol) Ph-Br Ph-Br (81 kcal/mol) Ph-I Ph-I (65 kcal/mol) Ar-I Ar-I Ate-Complex [Ar-I-tBu]- Li+ (Hypervalent Intermediate) Ar-I->Ate-Complex + t-BuLi (-78°C) t-BuLi t-BuLi t-BuLi->Ate-Complex Ar-Li Ar-Li (Nucleophile) Ate-Complex->Ar-Li t-BuI t-BuI (Byproduct) Ate-Complex->t-BuI

Caption: Comparative bond strengths and the mechanistic pathway of Lithium-Halogen exchange via the "ate" complex.

Transition Metal Catalysis: The Oxidative Addition Champion

In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), the catalytic cycle initiates with Oxidative Addition (OA) .[2]

The Rate-Determining Step (RDS)
  • For Aryl Chlorides : OA is slow and typically the RDS.[3] High temperatures and electron-rich, bulky ligands (e.g., Buchwald ligands) are required.

  • For Aryl Iodides : OA is rapid and often diffusion-controlled. It occurs readily even with simple phosphines (e.g., PPh₃) at room temperature.

Expert Insight: While aryl iodides are more expensive, they prevent "catalyst death." Because OA is fast, the concentration of the active Pd(II) species is maintained, reducing the time the catalyst spends in the unstable Pd(0) state where it can aggregate into inactive palladium black.

Graphviz Diagram: The Catalytic Cycle

SuzukiCycle Pd0 Pd(0)Ln Active Catalyst PdII_Ar_I Ar-Pd(II)-I Pd0->PdII_Ar_I Fastest for Ar-I OxAdd Oxidative Addition (Ar-I enters) PdII_Ar_R Ar-Pd(II)-R PdII_Ar_I->PdII_Ar_R Base/Boronate Transmet Transmetallation (+ R-B(OH)2 / Base) PdII_Ar_R->Pd0 Regeneration Product Ar-R PdII_Ar_R->Product Release RedElim Reductive Elimination (Product Release)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the oxidative addition step where aryl iodides exhibit superior kinetics.

The Hypervalent Shift: Accessing I(III) and I(V)

Beyond acting as electrophiles, iodoarenes serve as precursors to Hypervalent Iodine Reagents . This is a rapidly growing field in "Green Chemistry" because these reagents act as non-toxic, mild oxidants that mimic transition metals.

The Oxidation State Switch

Iodoarenes (I) can be oxidized to


-iodanes (III) and 

-iodanes (V).
  • I(III) Examples: (Diacetoxyiodo)benzene (PIDA), [Bis(trifluoroacetoxy)iodo]benzene (PIFA). Used for oxidative intramolecular couplings.

  • I(V) Examples: Dess-Martin Periodinane (DMP), IBX. Used for alcohol oxidation.

Sustainability Note: Recent advances allow for the electrochemical generation of these species, allowing the iodoarene to be used catalytically. The iodoarene is oxidized at the anode to I(III), performs the reaction, and is reduced back to I(I) to restart the cycle.

Experimental Protocols

Protocol A: Lithium-Halogen Exchange (General Procedure)

Primary Risk: Benzyne formation or Wurtz-type coupling if temperature is not controlled.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add the aryl iodide (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

  • Exchange: Add t-BuLi (2.0 equiv, typically 1.7M in pentane) dropwise via syringe pump or slow manual addition down the side of the flask.

    • Note: 2 equivalents are used: 1 equiv for the exchange, 1 equiv to destroy the resulting t-BuI (forming isobutylene and LiI), preventing alkylation side reactions.

  • Reaction: Stir at -78 °C for 15–30 minutes. (Conversion is usually complete within minutes).

  • Electrophile Trapping: Add the electrophile (e.g., aldehyde, ketone, DMF) neat or in THF solution.

  • Warming: Allow to warm to room temperature only after the electrophile has been added.

Protocol B: Suzuki-Miyaura Coupling of Aryl Iodides

Advantage: Mild conditions compatible with unprotected alcohols/amines.

  • Reagents: Combine Aryl Iodide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Catalyst: Add Pd(PPh₃)₄ (1–3 mol%).

  • Solvent: Add degassed DME/Water (4:1 ratio) or Dioxane/Water.

  • Reaction: Heat to 60–80 °C under inert atmosphere.

    • Note: Unlike Aryl Chlorides which often require 100 °C+, Iodides often react at lower temperatures, preserving sensitive stereocenters.

References

  • Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res. 2003, 36, 4, 255–263. Link

  • Mechanism of Lithium-Halogen Exchange. Bailey, W. F.; Patricia, J. J. J. Organomet.[4] Chem. 1988, 352,[4] 1. Link

  • The Suzuki-Miyaura Cross-Coupling Reaction. Miyaura, N.; Suzuki, A. Chem. Rev. 1995, 95, 7, 2457–2483. Link

  • Hypervalent Iodine(III) Reagents in Organic Synthesis. Zhdankin, V. V.; Stang, P. J.[5][6] Chem. Rev.[6][7][8] 2008, 108, 12, 5299–5358.[6] Link

  • Electrochemical Synthesis of Hypervalent Iodine Reagents. Chem. Rev. 2016, 116, 5, 3328–3435.[6][8] Link

Sources

Methodological & Application

Application of 3-hydroxy-4-iodonaphthalene-2-carboxylic acid as a building block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of 3-hydroxy-4-iodonaphthalene-2-carboxylic acid (CAS: 57754-61-7) as a high-value building block in medicinal chemistry.

A Linchpin Scaffold for HIF-PH Inhibitors and Fragment-Based Drug Discovery

Abstract

3-Hydroxy-4-iodonaphthalene-2-carboxylic acid represents a "privileged structure" in medicinal chemistry, combining a bidentate metal-chelating pharmacophore (3-hydroxy-2-carboxylic acid) with a regioselective synthetic handle (4-iodo). This guide outlines its primary utility in synthesizing Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors , where the naphthalene core serves as a bioisostere to the isoquinoline cores found in clinical agents like Roxadustat. We provide optimized protocols for its synthesis, Suzuki-Miyaura cross-coupling, and amide diversification, addressing the specific steric challenges posed by the peri-hydrogens of the naphthalene ring.

Introduction & Mechanistic Rationale

The utility of 3-hydroxy-4-iodonaphthalene-2-carboxylic acid lies in its dual functionality:

  • The "Warhead" (C2-COOH / C3-OH): This motif forms a bidentate chelate with the active site Iron (Fe²⁺) in 2-oxoglutarate-dependent oxygenases. It mimics the cofactor 2-oxoglutarate, blocking the enzymatic activity of PHDs and stabilizing HIF-1α.

  • The "Extension Vector" (C4-Iodo): The iodine atom at position 4 is electronically activated (ortho to the phenol) yet sterically distinct. It allows for the attachment of hydrophobic "tail" groups via transition-metal catalyzed cross-coupling, which is essential for occupying the hydrophobic pocket of the target enzyme to increase potency and selectivity.

Chemical Logic:

  • Regioselectivity: Electrophilic iodination of 3-hydroxy-2-naphthoic acid occurs exclusively at C4 due to the strong ortho-directing effect of the C3-hydroxyl group and the blocking of C2 by the carboxylate.

  • Steric Considerations: The C4 position is subject to peri-strain from the C5 proton. Standard coupling protocols often fail; bulky, electron-rich phosphine ligands are required to facilitate oxidative addition and reductive elimination.

Experimental Workflows (Visualized)

The following diagram illustrates the divergent synthesis workflow, moving from the raw material to a functionalized drug candidate.

G cluster_0 Critical Decision Point Start 3-Hydroxy-2-naphthoic Acid (BON Acid) Iodination Regioselective Iodination (I2 / HIO3) Start->Iodination Electrophilic Sub. Intermediate 3-Hydroxy-4-iodo- naphthalene-2-COOH (The Scaffold) Iodination->Intermediate 90% Yield Suzuki Suzuki-Miyaura Coupling (Pd-XPhos / Ar-B(OH)2) Intermediate->Suzuki Path A: C4 Extension Amide Amide Coupling (HATU / R-NH2) Intermediate->Amide Path B: C2 Diversification Final HIF-PH Inhibitor Analog Suzuki->Final Library Gen. Amide->Final Library Gen.

Caption: Divergent synthetic pathway utilizing the C4-Iodo and C2-COOH handles for library generation.

Detailed Protocols
Protocol A: Regioselective Synthesis of the Scaffold

Objective: To synthesize 3-hydroxy-4-iodonaphthalene-2-carboxylic acid from commercially available BON acid without over-iodination.

Reagents:

  • 3-Hydroxy-2-naphthoic acid (1.0 eq)[1]

  • Iodine (

    
    ) (0.55 eq)
    
  • Iodic Acid (

    
    ) (0.2 eq)
    
  • Ethanol (95%)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-hydroxy-2-naphthoic acid (18.8 g, 100 mmol) in 150 mL of 95% ethanol in a round-bottom flask equipped with a magnetic stirrer. Heat to 45°C to ensure complete dissolution.

  • Oxidant Addition: Dissolve iodic acid (

    
    , 3.52 g, 20 mmol) in a minimum amount of water (approx. 5 mL) and add it to the stirring ethanolic solution.
    
  • Iodination: Add iodine (

    
    , 14.0 g, 55 mmol) in portions over 20 minutes.
    
    • Mechanistic Note:

      
       acts as an oxidant to regenerate electrophilic iodine species (
      
      
      
      ) from iodide (
      
      
      ) formed during the reaction, ensuring 100% atom economy for the iodine source.
  • Reaction: Stir the mixture at 45–50°C for 2 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The product will appear as a new spot with lower

    
     than the starting material.
    
  • Quench & Workup: Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium thiosulfate (to quench unreacted iodine). A yellow precipitate will form.

  • Purification: Filter the solid, wash copiously with water, and recrystallize from Ethanol/Water (3:1).

    • Expected Yield: 85–92%

    • Characterization: ¹H NMR (DMSO-d₆) should show the disappearance of the C4 proton singlet (approx. 8.4 ppm).

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: To install an aryl group at the C4 position. Standard Pd(PPh₃)₄ conditions often fail due to the peri-interaction with C5-H.

Reagents:

  • Scaffold: 3-hydroxy-4-iodonaphthalene-2-carboxylic acid (1.0 eq)[3]

  • Boronic Acid: Phenylboronic acid derivative (1.5 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

    • Why XPhos? This biaryl phosphine ligand creates a large cavity that accommodates the steric bulk of the naphthalene peri-position, facilitating the reductive elimination step.

  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degassing: In a microwave vial or Schlenk tube, combine the scaffold, boronic acid, Pd(OAc)₂, XPhos, and

    
    . Seal and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 110°C for 45 minutes (microwave).

  • Workup: Acidify carefully with 1M HCl to pH 3 (to protonate the carboxylic acid). Extract with Ethyl Acetate.[1][4][5]

  • Note: If the carboxylic acid interferes with the catalyst, protect it as a methyl ester (using

    
    /MeOH) prior to coupling, then hydrolyze with LiOH post-coupling.
    
Data Summary & Troubleshooting
ParameterStandard ConditionOptimized ConditionReason for Optimization
Iodination Reagent

/ NaOH

/

Avoids oxidation of the phenol; higher atom economy.
Suzuki Catalyst


/ XPhos
Overcomes steric hindrance at C4 (peri-effect).
Suzuki Base


stronger base required for boronic acid activation in crowded systems.
Amide Coupling EDC / HOBtHATU / DIPEAC2-COOH is sterically crowded; HATU is more reactive.

Troubleshooting Guide:

  • Problem: Low conversion in Suzuki coupling.

    • Solution: The free phenol and carboxylic acid can poison the Pd catalyst. Protect the phenol as a benzyl ether (Bn) and the acid as a methyl ester. Perform the coupling, then deprotect (H₂/Pd-C for Bn, LiOH for ester).

  • Problem: Polychlorination during acid chloride formation.

    • Solution: Avoid using

      
       or pure 
      
      
      
      at high heat. Use oxalyl chloride with catalytic DMF in DCM at 0°C to form the acid chloride gently.
References
  • Regioselective Iodination: Patil, S., et al. "An eco-friendly regioselective iodination of activated aromatics using molecular iodine and iodic acid." Arkivoc, 2006(10), 104-108.

  • HIF-PH Inhibitor SAR: Mole, D. R., et al. "2-Oxoglutarate analogue inhibitors of HIF prolyl hydroxylase." Bioorganic & Medicinal Chemistry Letters, 2003, 13(16), 2677-2680.

  • Suzuki Coupling on Naphthalenes: Billingsley, K., & Buchwald, S. L. "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and aryl chlorides." Journal of the American Chemical Society, 2007, 129(11), 3358-3366.

  • Building Block Data: "3-Hydroxy-4-iodonaphthalene-2-carboxylic acid." Matrix Fine Chemicals Product Catalog.

Sources

3-hydroxy-4-iodonaphthalene-2-carboxylic acid derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the medicinal chemistry applications, synthesis, and biological evaluation of 3-hydroxy-4-iodonaphthalene-2-carboxylic acid and its derivatives.[1] This scaffold represents a "privileged structure" in drug discovery, offering a rigid bicyclic core with orthogonal functional handles for rapid diversification.[1]

Introduction: The Strategic Value of the Scaffold

In medicinal chemistry, the 3-hydroxy-2-naphthoic acid (3,2-HNA) core is a verified pharmacophore found in inhibitors of metalloenzymes, polymerases, and specific G-protein coupled receptors.[1] The introduction of an iodine atom at the C4 position transforms this classic scaffold into a versatile intermediate.[1]

Key Chemical Advantages:
  • Orthogonal Reactivity: The C4-iodine allows for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) without interfering with the C2-carboxylic acid or C3-hydroxyl group.[1]

  • Halogen Bonding: The bulky, polarizable iodine atom can engage in halogen bonding interactions with backbone carbonyls in protein active sites (

    
    ), often enhancing potency 10-100x compared to the hydrogen or chloro-analogs.[1]
    
  • Metabolic Blocking: Substitution at C4 blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life (

    
    ) of the parent compound.[1]
    

Synthetic Protocols

Protocol A: Regioselective Synthesis of the Core

Objective: Synthesize 3-hydroxy-4-iodonaphthalene-2-carboxylic acid from commercially available 3-hydroxy-2-naphthoic acid. Mechanism: Electrophilic Aromatic Substitution (


).[1] The C3-hydroxyl group strongly activates the C4 position (ortho-direction), ensuring high regioselectivity.[1]
Materials:
  • Starting Material: 3-Hydroxy-2-naphthoic acid (CAS 92-70-6).[1]

  • Reagents: Iodine (

    
    ), Potassium Iodide (KI), Sodium Hydroxide (NaOH).[1]
    
  • Solvent: Water/Dioxane (1:1 v/v).[1]

Step-by-Step Procedure:
  • Solubilization: Dissolve 10.0 mmol (1.88 g) of 3-hydroxy-2-naphthoic acid in 20 mL of 10% aqueous NaOH. The solution will turn yellow due to phenolate formation.[1]

  • Iodinating Agent Prep: In a separate beaker, dissolve 11.0 mmol (2.79 g) of

    
     and 22.0 mmol of KI in 15 mL of water.
    
  • Addition: Cool the naphthoate solution to 0–5°C in an ice bath. Add the

    
     solution dropwise over 30 minutes with vigorous stirring. Critical: Maintain low temperature to prevent over-iodination or decarboxylation.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).[1] The product will appear as a less polar spot.[1]

  • Quenching: Acidify the reaction mixture to pH 2 using 1M HCl. A heavy yellow/brown precipitate will form.[1]

  • Workup: Filter the precipitate. Wash the solid with 10% sodium thiosulfate (

    
    ) solution to remove unreacted iodine (indicated by the disappearance of the brown color).[1]
    
  • Purification: Recrystallize from Ethanol/Water.

    • Yield Target: >85%

    • Characterization:

      
      -NMR (DMSO-
      
      
      
      ) should show the disappearance of the C4-proton singlet (approx.[1] 8.5 ppm).[1]
Protocol B: Palladium-Catalyzed Diversification (Suzuki-Miyaura)

Objective: Utilize the C4-iodo handle to install aryl groups.[1]

  • Setup: In a Schlenk flask, combine the 4-iodo core (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (5 mol%).
    
  • Solvent: Degassed Dioxane/2M

    
     (3:1).
    
  • Reaction: Heat at 90°C under Argon for 12 hours.

  • Note: Protect the carboxylic acid as a methyl ester (using

    
     or 
    
    
    
    ) before coupling if the boronic acid is sensitive to acidic protons.[1]

Biological Evaluation: Lactate Dehydrogenase (LDH) Inhibition Assay

Naphthalene-based acids are potent inhibitors of Babesia microti LDH and human LDH-A (Warburg effect target).[1]

Assay Principle

The assay measures the conversion of Pyruvate to Lactate coupled to the oxidation of NADH to


.[1] The depletion of NADH is monitored spectrophotometrically at 340 nm.[1]
Protocol:
  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl.

  • Substrate Mix: 1 mM Pyruvate, 0.2 mM NADH.

  • Enzyme: Recombinant human LDH-A or B. microti LDH (20 nM final conc).

  • Compound Prep: Prepare 10 mM stocks of derivatives in DMSO. Serial dilute to generate an 8-point dose-response curve (0.1

    
    M to 100 
    
    
    
    M).
  • Procedure:

    • Add 90

      
      L of Enzyme/Buffer mix to a 96-well UV-transparent plate.
      
    • Add 2

      
      L of compound (or DMSO control).[1] Incubate 10 min at 25°C.
      
    • Initiate reaction with 10

      
      L of Substrate Mix.[1]
      
    • Read: Kinetic mode, Abs 340 nm, every 30s for 10 mins.

  • Analysis: Calculate

    
     from the linear portion of the curve.[1] Determine 
    
    
    
    using a 4-parameter logistic fit.[1]

Structure-Activity Relationship (SAR) & Pathway Logic[1]

The following diagram illustrates the synthetic logic and the pharmacophoric contributions of each part of the molecule.

G Start 3-Hydroxy-2-naphthoic Acid (Starting Material) Core 3-Hydroxy-4-iodo-2-naphthoic Acid (The Core Scaffold) Start->Core Iodination (I2/KI/NaOH) Regioselective S_EAr Deriv_Amide Amide Derivatives (Target: Antimicrobial) Core->Deriv_Amide Amidation (R-NH2, EDC) Deriv_Biaryl 4-Biaryl Derivatives (Target: LDH / Anticancer) Core->Deriv_Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) Mech_Iodo Iodine (C4) Function: Halogen Bond / Metabolic Block Core->Mech_Iodo Mech_Acid COOH (C2) Function: Salt Bridge / Zinc Binding Core->Mech_Acid Mech_OH OH (C3) Function: H-Bond Donor Core->Mech_OH

Figure 1: Synthetic workflow and pharmacophore mapping. The C4-iodine serves as both a metabolic blocker and a handle for biaryl synthesis.[1]

Summary of Key Derivatives & Data

Derivative ClassModification (R)Primary Target

/ MIC Range
Notes
Parent Core 4-IodoBabesia LDH10 - 50

M
Moderate potency; excellent starting point.[1]
Carboxanilides 2-CONH-Ph-4-OMeS. aureus2 - 8

g/mL
Amide enhances membrane permeability.
4-Biaryls 4-(4-F-Phenyl)Human LDH-A< 5

M
Biaryl extension fills hydrophobic pocket.[1]
Hydrazones 2-CONH-N=CH-ArRenal Carcinoma1 - 10

M
High cytotoxicity; likely metal chelation mode.[1]

Troubleshooting & Optimization

  • Problem: Low yield in iodination step.

    • Cause: Decarboxylation of the naphthoic acid.[1]

    • Solution: Ensure the reaction temperature never exceeds 25°C. Maintain basic pH (>10) until the quench step.[1]

  • Problem: "Stuck" Suzuki coupling.

    • Cause: Steric hindrance from the peri-hydrogen (H5) of the naphthalene ring.[1]

    • Solution: Switch to Buchwald precatalysts (e.g., XPhos Pd G2) or increase temperature to 110°C using microwave irradiation.[1]

  • Problem: Solubility in bioassays.

    • Solution: Naphthoic acids are lipophilic.[1] Ensure final DMSO concentration is 1-2%.[1] If precipitation occurs, convert the carboxylic acid to a sodium salt or use a PEG-400 co-solvent.[1]

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of Novel Derivatives from 4-Bromo-3-hydroxy-2-naphthoic Acid: Application Notes and Protocols. Link[1]

  • Yu, Y., et al. (2001).[1][3] Selective human LDH inhibitors: substituted 2,3-dihydroxy-1-naphthoic acid family. Journal of Medicinal Chemistry. [Link Provided in Context 1.2]

  • Krassowska-Swiebocka, B., et al. (2005).[1][4] An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.[1][4][5] Molecules, 10, 394-400.[1][4] Link[1][4]

  • Patil, S., et al. (2006).[1] Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, (i), 104-108.[1][6] Link

  • Matrix Fine Chemicals. (n.d.).[1] 3-HYDROXY-4-IODONAPHTHALENE-2-CARBOXYLIC ACID Product Data. Link

  • BOC Sciences. (2018).[1] Biological evaluation of 3-hydroxy-2-naphthoic acid derivatives. Biomedicine & Pharmacotherapy, 103, 1337-1347.[1][]

Sources

Application Notes and Protocols for the Development and Antibacterial Screening of Carboxanilide Derivatives from 3-Hydroxynaphthalene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with unique mechanisms of action. Naphthalene-based compounds, particularly carboxanilide derivatives, have emerged as a promising scaffold in medicinal chemistry. This guide provides a comprehensive framework for the synthesis, structural characterization, and antibacterial evaluation of a series of carboxanilide derivatives originating from 3-hydroxynaphthalene-2-carboxylic acid. We present detailed, field-proven protocols intended for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices and ensuring a self-validating workflow from chemical synthesis to biological screening.

Introduction: The Rationale for Naphthalene-Based Carboxanilides

The relentless evolution of drug-resistant pathogens represents one of the most significant global health challenges. The development of new anti-infective agents is critical to combatting this threat[1]. Carboxanilides, which contain a characteristic amide (-NHCO-) group, are a well-established class of biologically active molecules[2]. Their structural framework is analogous to salicylanilides, which are known to possess a wide spectrum of pharmacological activities, including antibacterial and antimycobacterial effects[3][4].

The 3-hydroxynaphthalene-2-carboxylic acid scaffold serves as an excellent starting point for generating a library of diverse carboxanilide derivatives. This bicyclic aromatic system provides a rigid backbone and specific lipophilic characteristics that can be systematically modified. By condensing this core with various substituted anilines, it is possible to fine-tune the physicochemical properties of the final compounds, such as lipophilicity and electronic distribution, which are critical determinants of antibacterial potency and the ability to cross bacterial membranes[2][5]. This document outlines the complete workflow for developing these promising compounds.

Synthesis of 3-Hydroxynaphthalene-2-carboxanilide Derivatives

The synthesis of the target compounds is achieved via a one-step condensation reaction. The use of microwave-assisted synthesis is recommended as it often facilitates a more efficient process with reduced reaction times and improved yields compared to conventional heating methods[2][6].

General Synthetic Scheme

The core reaction involves the formation of an amide bond between 3-hydroxynaphthalene-2-carboxylic acid and a selected substituted aniline. Phosphorus trichloride (PCl₃) in a high-boiling solvent like chlorobenzene is an effective coupling system for this transformation.

Synthesis_Workflow cluster_reactants Reactants Reactant1 3-Hydroxynaphthalene-2-carboxylic Acid reagents PCl3, Chlorobenzene Microwave (MW) Reactant1->reagents Reactant2 Substituted Aniline (R-Ph-NH2) Reactant2->reagents Product Target Carboxanilide Derivative reagents->Product Amide Condensation

Caption: General workflow for the synthesis of carboxanilide derivatives.

Detailed Synthesis Protocol

Materials and Reagents:

  • 3-Hydroxynaphthalene-2-carboxylic acid

  • Appropriately substituted aniline (e.g., 4-fluoroaniline, 3-chloroaniline, etc.)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous chlorobenzene

  • Microwave synthesis reactor

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry microwave reaction vessel, combine 3-hydroxynaphthalene-2-carboxylic acid (1.0 eq.) and the selected substituted aniline (1.0 eq.) in anhydrous chlorobenzene.

  • Addition of Coupling Agent: While stirring the mixture, slowly add phosphorus trichloride (0.5 eq.) dropwise. Causality Note: PCl₃ acts as a dehydrating and activating agent, converting the carboxylic acid into a more reactive acyl chloride intermediate in situ, which readily reacts with the aniline.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for a specified time (e.g., 30-45 minutes) at a set temperature (e.g., 120-140 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction mixture to room temperature, pour it into cold water or a dilute HCl solution to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted starting materials and inorganic byproducts.

  • Purification: Dry the crude product. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure carboxanilide derivative.

Structural Elucidation and Characterization

Confirmation of the desired chemical structure is a critical checkpoint before proceeding to biological screening. This is achieved through a combination of standard spectroscopic methods.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Successful amide bond formation is confirmed by the presence of a strong absorption band for the C=O stretch (typically ~1640-1680 cm⁻¹) and an N-H stretching band (~3200-3400 cm⁻¹). The broad O-H stretch from the naphthalene hydroxyl group will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The appearance of a singlet in the downfield region (typically δ 10-12 ppm) is characteristic of the amide (N-H) proton. Aromatic protons from both the naphthalene and aniline rings will appear in the δ 7-9 ppm range.

    • ¹³C-NMR: The signal for the amide carbonyl carbon (C=O) typically appears around δ 160-170 ppm, providing strong evidence of the product structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, confirming its elemental composition and purity.

Protocol for In Vitro Antibacterial Screening

The antibacterial activity of the synthesized carboxanilide derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized, reliable, and widely used technique for this purpose[7][8][9].

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow A Prepare Compound Stock (e.g., in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate with broth A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plate (e.g., 37°C for 18-24h) D->E F Read Results: Observe for Turbidity E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the broth microdilution MIC determination assay.

Detailed Protocol for MIC Determination

Materials and Reagents:

  • Synthesized carboxanilide derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[10]

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and relevant clinical isolates like MRSA)

  • Standard antibacterial drugs for comparison (e.g., Ampicillin, Ciprofloxacin)[11]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve a precisely weighed amount of each synthesized compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Serial Dilutions: a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate[10]. b. In well 1, add 200 µL of the compound working solution (stock solution diluted in CAMHB to twice the highest desired test concentration). c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this process sequentially from well 2 to well 10. Discard 100 µL from well 10[12]. e. Controls: Well 11 serves as the growth control (broth + bacteria, no compound), and well 12 is the sterility control (broth only).

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), select several morphologically similar bacterial colonies. b. Suspend the colonies in a sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the appropriate volume (typically 5-10 µL, depending on the initial dilution) of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air[8].

  • Reading and Interpretation: a. Following incubation, examine the plate for visible turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series)[7][10].

Data Summary and Structure-Activity Relationship (SAR)

Systematically tabulating the MIC values allows for a clear comparison of the antibacterial potency across the synthesized series and helps in establishing a structure-activity relationship (SAR).

Hypothetical Antibacterial Activity Data
Compound IDAniline Substituent (R)MIC vs. S. aureus (µM)MIC vs. MRSA (µM)MIC vs. E. coli (µM)Lipophilicity (Calculated logP)
NHD-01 H (unsubstituted)110.0110.0>2004.8
NHD-02 2-F55.055.0>2005.0
NHD-03 4-NO₂26.026.0104.04.9
NHD-04 2-OCH₃55.055.0>2005.1
NHD-05 4-CF₃15.015.060.05.7
Ampicillin (Standard) 1.422.911.4N/A

Note: Data is illustrative and based on trends observed in the literature[2][13].

From this data, a preliminary SAR can be inferred. For instance, the introduction of electron-withdrawing groups like -CF₃ and -NO₂ at the para-position of the anilide ring appears to enhance antibacterial activity. Increased lipophilicity, as seen with the -CF₃ group, may also contribute to improved potency, potentially by facilitating passage through the bacterial cell membrane[2].

Potential Mechanisms of Action

While the exact mechanism for this class of compounds requires further investigation, their structural similarity to salicylanilides suggests potential modes of action. These may include the inhibition of essential bacterial enzymes, disruption of two-component regulatory systems, or interference with bacterial membrane integrity and potential[3][14][15][16]. Further studies, such as time-kill kinetics assays and membrane depolarization experiments, are necessary to elucidate the precise mechanism.

Conclusion

The protocols detailed in this guide provide a robust and reproducible pathway for the development and preclinical evaluation of novel carboxanilide derivatives from 3-hydroxynaphthalene-2-carboxylic acid. By systematically synthesizing a library of analogues and evaluating their antibacterial activity, researchers can effectively establish structure-activity relationships to guide the design of more potent antibacterial agents. This structured approach is essential in the ongoing effort to populate the drug discovery pipeline and address the critical challenge of antimicrobial resistance.

References

  • Kos, J., et al. (2013). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. Molecules, 18(7), 7977-7997. Available at: [Link]

  • Zadrazilova, I., et al. (2015). Antibacterial and Herbicidal Activity of Ring-Substituted 2-Hydroxynaphthalene-1-carboxanilides. Molecules, 20(9), 17350-17373. Available at: [Link]

  • Povalac, A., et al. (2024). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Acta Pharmaceutica, 74(1), 103-124. Available at: [Link]

  • Zadrazilova, I., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9986-10005. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]

  • Zadrazilova, I., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9986-10005. Available at: [Link]

  • Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

  • Gonec, T., et al. (2016). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. ResearchGate. Available at: [Link]

  • Kos, J., et al. (2013). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. ResearchGate. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Kos, J., et al. (2018). 3-Hydroxynaphthalene-2-carboxanilides and their antitrypanosomal activity. Bioorganic & Medicinal Chemistry Letters, 28(9), 1586-1591. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11405, 3-Hydroxy-2-naphthoic acid. Available at: [Link]

  • OpenStax. (n.d.). Mechanisms of Antibacterial Drugs. Allied Health Microbiology. Available at: [Link]

  • Zadrazilova, I., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PMC. Available at: [Link]

  • Malanik, M., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 24(16), 2969. Available at: [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Available at: [Link]

  • Gonec, T., et al. (2024). Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. MDPI Sciforum. Available at: [Link]

Sources

Experimental procedure for the synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the optimized synthetic protocols for N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides , a class of privileged scaffolds exhibiting potent antimycobacterial activity (specifically against M. tuberculosis and M. avium) and photosynthetic electron transport (PET) inhibition .[1]

The guide provides two distinct methodologies:

  • Microwave-Assisted Synthesis (MW): High-throughput, low-solvent method for library generation (mg to g scale).

  • Conventional Thermal Condensation: Robust protocol for scale-up (10g+ scale).

Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers.

Chemical Background & Retrosynthesis

The target molecule consists of a lipophilic naphthalene core linked to a substituted aniline via an amide bond. The presence of the 3-hydroxy group is structurally critical; it forms an intramolecular hydrogen bond with the amide carbonyl oxygen (


), locking the molecule into a planar conformation essential for binding to the 

site of Photosystem II or mycobacterial enzymatic targets.
Retrosynthetic Analysis

The most efficient disconnection is at the amide bond.

  • Precursors: 3-Hydroxynaphthalene-2-carboxylic acid (BON Acid) and the corresponding alkoxy-substituted aniline.

  • Activation: Direct thermal dehydration is sluggish. We utilize Phosphorus Trichloride (

    
    )  to generate the reactive acyl chloride species in situ.
    

Retrosynthesis Target Target: N-Alkoxyphenyl-3-hydroxy- naphthalene-2-carboxanilide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursors Precursors: 3-Hydroxynaphthalene-2-carboxylic acid + Alkoxyaniline Disconnection->Precursors

Figure 1: Retrosynthetic strategy focusing on the amide linkage.

Experimental Protocols

Method A: Microwave-Assisted Synthesis (High Throughput)

Recommended for generating Structure-Activity Relationship (SAR) libraries.

Reagents:

  • 3-Hydroxynaphthalene-2-carboxylic acid (1.0 eq)

  • Substituted Alkoxyaniline (1.0 eq)

  • Phosphorus Trichloride (

    
    ) (0.5 eq)
    
  • Solvent: Chlorobenzene (Dry)[1][2]

Equipment:

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL or 35 mL pressure vials with snap-caps.

Step-by-Step Procedure:

  • Charge: In a microwave vial, suspend 3-hydroxynaphthalene-2-carboxylic acid (1.0 mmol, ~188 mg) and the corresponding alkoxyaniline (1.0 mmol) in dry chlorobenzene (5–8 mL).

  • Activation: Add

    
      (0.5 mmol, ~45 µL) dropwise.
    
    • Note: A slight exotherm and HCl evolution may occur. Perform in a fume hood.

  • Irradiation: Seal the vial and place it in the microwave reactor.

    • Temperature: 130 °C

    • Power: Dynamic mode (max 300 W)

    • Time: 15–20 minutes

    • Stirring: High

  • Cooling: Allow the reaction to cool to 50–60 °C. The product often crystallizes directly from the solution upon cooling.

  • Workup:

    • If solid precipitates: Filter directly.

    • If no precipitate: Evaporate solvent under reduced pressure to dryness.

  • Washing: Wash the solid cake with 5%

    
      (to remove unreacted acid and phosphorus byproducts) followed by water.
    
  • Drying: Dry in a desiccator or vacuum oven at 60 °C.

Method B: Conventional Thermal Synthesis (Scale-Up)

Recommended for gram-scale synthesis where microwave cavity size is limiting.

Step-by-Step Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Charge: Add 3-hydroxynaphthalene-2-carboxylic acid (10 mmol) and alkoxyaniline (10 mmol) to chlorobenzene (30–40 mL).

  • Addition: Add

    
      (5 mmol, 0.6 eq recommended for scale to drive completion) dropwise via syringe.
    
  • Reflux: Heat the mixture to reflux (boiling point of chlorobenzene: ~131 °C) for 3–4 hours .

    • Monitoring: Evolution of HCl gas indicates reaction progress. Reaction is complete when the solid acid dissolves and gas evolution ceases.

  • Isolation: Cool the mixture to room temperature. The target carboxanilide typically precipitates as a bulky solid.

  • Filtration & Wash: Filter the crude solid. Wash with cold chlorobenzene, then 5%

    
    , then water.
    

Purification & Characterization

Recrystallization: Crude products are best recrystallized from ethanol or ethanol/water mixtures.

  • Dissolve crude solid in boiling ethanol.

  • If necessary, perform hot filtration to remove inorganic residues.

  • Allow to cool slowly to room temperature, then 4 °C.

Expected Data:

  • Yield: 65–85%

  • Appearance: White to light beige crystalline needles.

  • 1H NMR (DMSO-d6):

    • 
       ~13.0 ppm: Singlet (broad), Phenolic -OH (intramolecular H-bond).
      
    • 
       ~10.5–10.8 ppm: Singlet, Amide -NH.
      
    • 
       ~7.0–8.5 ppm: Aromatic protons (Naphthalene + Aniline).
      
    • 
       ~3.8–4.0 ppm: Alkoxy protons (e.g., 
      
      
      
      ,
      
      
      ).

Mechanistic Insight & Workflow

The reaction proceeds via the in situ formation of the acid chloride.


 is preferred over 

in this specific scaffold synthesis because it allows for a "one-pot" condensation where the phenolic -OH remains largely unreactive towards the amine under these conditions, avoiding ester byproducts.

Workflow Start Start: Equimolar Acid + Amine Solvent: Chlorobenzene Activation Add PCl3 (0.5 eq) Formation of Acid Chloride Start->Activation Reaction Reaction Phase MW: 130°C, 20 min OR Reflux: 131°C, 4 hrs Activation->Reaction - H3PO3 Workup Cool & Filter Wash: 5% NaHCO3 (aq) Reaction->Workup - HCl Purification Recrystallization (Ethanol) Workup->Purification Final Pure Product N-Alkoxyphenyl-3-hydroxy- naphthalene-2-carboxanilide Purification->Final

Figure 2: Integrated workflow for Microwave and Thermal synthesis.

Comparison of Alkoxy Derivatives (Data Summary)

The position and chain length of the alkoxy group significantly influence biological activity (Lipophilicity/LogP).

Compound (R-Position)Alkoxy GroupMethodYield (%)Log P (Calc)Bioactivity Target
1a (3-position)Methoxy (

)
MW784.2Moderate PET Inhibition
1b (3-position)Ethoxy (

)
MW824.6High PET Inhibition (

)
1c (2-position)Butoxy (

)
MW755.5High Antimycobacterial (MIC

)

Data derived from Jampilek et al. (2015).[3]

Safety & Troubleshooting

Self-Validating Checks
  • Moisture Control:

    
     hydrolyzes violently. If the reaction smokes excessively upon addition or yield is <10%, check solvent dryness.
    
  • Monitoring: Use TLC (Mobile phase: Hexane/Ethyl Acetate 2:1). The starting acid is highly polar and stays near the baseline; the product moves to

    
     ~0.6–0.8.
    
  • Color: The reaction mixture should remain yellow/amber. Dark black/tarry mixtures indicate overheating or decomposition.

Hazard Management
  • Chlorobenzene: Toxic and flammable. Handle in a well-ventilated hood.

  • 
    :  Corrosive, reacts with water to release HCl and Phosphine oxides. Quench glassware in a dilute alkali bath before cleaning.
    

References

  • Jampilek, J. et al. (2015).[3][4] Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9791. Link

  • Kos, J. et al. (2021).[5][6] Synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate.[6][7] Link

  • Shteinberg, L. Ya. (2023).[8] Synthesis of 3-hydroxy-2-naphthoic acid anilide catalyzed by phosphorus (III) compounds in various media. Ukrainian Chemistry Journal, 89(3), 55-69.[8] Link

  • Gonec, T. et al. (2019).[4] Preparation and Photosynthesis-Inhibiting Activity of Novel Dihalogenated 3-Hydroxynaphthalene-2-carboxanilides. Molecules, 24(22), 4122. Link

Sources

Application in the synthesis of azo dyes and pigments

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Synthesis and Pharmaceutical Applications of Azo Dyes and Prodrug Scaffolds

Introduction & Scope

Azo compounds, defined by the presence of a highly conjugated –N=N– functional group, are historically recognized as the foundational pillars of the synthetic dye and pigment industry. However, in contemporary medicinal chemistry, the azo linkage has evolved into a highly specialized, stimuli-responsive scaffold. It is heavily utilized in the design of colon-targeted prodrugs (such as sulfasalazine and olsalazine) and multi-targeted therapeutic agents 1[1]. This application note provides a self-validating, mechanistically grounded framework for the synthesis of azo compounds, detailing the causality behind critical reaction parameters for researchers in both materials science and drug development.

Mechanistic Principles and Causality

The synthesis of an azo compound is a sequential, two-step process: diazotization of a primary aromatic amine, followed by electrophilic azo coupling with an electron-rich aromatic system.

Step 1: Diazotization A primary aromatic amine is reacted with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) to yield a diazonium salt. Causality of Temperature: This reaction must be strictly maintained between 0–5 °C. Aryl diazonium salts are highly unstable; at elevated temperatures, they rapidly decompose by reacting with water to form an undesired phenol, simultaneously evolving nitrogen gas 2[2].

Step 2: Electrophilic Azo Coupling The resulting diazonium ion acts as a weak electrophile, attacking an electron-rich aromatic ring (such as a phenol, naphthol, or aniline) via electrophilic aromatic substitution. Causality of pH Control: The pH of the coupling medium dictates the success of the reaction by modulating the nucleophilicity of the coupling component2[2]:

  • For Phenols/Naphthols: Weakly alkaline conditions (pH 9–10) are required. The base deprotonates the hydroxyl group to form a phenoxide ion, which is significantly more electron-rich and highly activating for electrophilic attack.

  • For Aromatic Amines: Weakly acidic conditions (pH 4–5) are optimal. This prevents the diazonium ion from converting into an unreactive diazohydroxide, while keeping the amine group sufficiently unprotonated to remain a viable nucleophile.

G A Primary Aromatic Amine B Diazonium Salt (Unstable Intermediate) A->B NaNO2, HCl 0-5 °C D Azo Compound (Dye/Prodrug) B->D Electrophilic Substitution C Coupling Component (Phenol/Amine) C->D pH Control (Alkaline/Acidic)

Workflow of azo compound synthesis via diazotization and pH-controlled azo coupling.

Quantitative Reaction Parameters

Table 1: Critical Parameters for Azo Synthesis Workflows

ParameterDiazotization PhaseCoupling Phase (Phenols)Coupling Phase (Amines)Mechanistic Rationale
Temperature 0 – 5 °C0 – 10 °C0 – 10 °CPrevents thermal decomposition of the diazonium ion into phenol and N₂ gas.
Optimal pH Highly Acidic (pH < 1)Weakly Alkaline (pH 9–10)Weakly Acidic (pH 4–5)Generates reactive phenoxide (alkaline) or prevents diazoate formation (acidic).
Molar Ratio Amine : NaNO₂ (1 : 1.05)Diazonium : Coupler (1 : 1)Diazonium : Coupler (1 : 1)A slight excess of nitrite ensures complete conversion of the primary amine.
Reaction Time 15 – 30 minutes1 – 2 hours1 – 2 hoursProvides sufficient time for complete electrophilic aromatic substitution.

Validated Experimental Protocol

Synthesis of an Azo-Based Scaffold: 1-(4-Hydroxyphenylazo)-2-naphthol This protocol demonstrates the coupling of a diazonium salt with a naphthol derivative, utilizing methodologies directly translatable to the synthesis of azo prodrugs 3[3].

Step-by-Step Methodology:

  • Preparation of the Coupling Solution: Dissolve 1.44 g (10 mmol) of naphthalen-2-ol in 30 mL of 10% aqueous NaOH.

    • Causality: NaOH deprotonates the naphthol to form the highly reactive naphthoxide ion. Cool the solution in an ice-water bath to 0–5 °C to prevent premature precipitation when the acidic diazonium is added.

  • Amine Solubilization: In a separate flask, suspend 1.09 g (10 mmol) of 4-aminophenol in 15 mL of water. Slowly add 3 mL of concentrated HCl with stirring until completely dissolved. Cool to 0–5 °C.

    • Causality: HCl protonates the amine, rendering it water-soluble and providing the highly acidic medium required for subsequent nitrous acid generation.

  • Diazotization: Dissolve 0.72 g (10.5 mmol) of NaNO₂ in 5 mL of cold water. Add this dropwise to the amine solution over 10 minutes, strictly maintaining the temperature below 5 °C. Stir for an additional 15 minutes.

    • Self-Validating Check: Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that diazotization is complete.

    • Quenching: Add a few milligrams of urea (or sulfamic acid) until the starch-iodide test is negative. Causality: Removing excess nitrous acid prevents it from oxidizing the coupling component in the next step.

  • Azo Coupling: Slowly add the cold diazonium salt solution dropwise to the alkaline naphthalen-2-ol solution under vigorous stirring.

    • Causality: Slow addition prevents localized depletion of the alkaline buffer, ensuring the pH remains optimal (pH 9-10) for the phenoxide ion state. An intensely colored precipitate will form immediately.

  • Isolation: Stir the mixture for 30 minutes at 0–5 °C to ensure the reaction goes to completion. Filter the precipitate under vacuum, wash extensively with cold distilled water to remove unreacted salts, and dry under vacuum.

Application in Drug Development: Colon-Targeted Prodrugs

In pharmaceutical development, the azo bond is highly valued for its stability in the upper gastrointestinal tract and its specific susceptibility to enzymatic cleavage in the colon. Anaerobic bacteria residing in the colon (such as Clostridium perfringens) secrete azoreductase enzymes that selectively reduce the –N=N– bond, releasing two primary amines 4[4].

This mechanism is the cornerstone of 5-aminosalicylic acid (5-ASA) prodrugs used to treat Inflammatory Bowel Disease (IBD). By linking 5-ASA to a carrier molecule via an azo bond, premature systemic absorption in the stomach and small intestine is bypassed. The intact prodrug safely transits to the colon, where azoreductases cleave the bond, delivering high topical concentrations of the active anti-inflammatory agent directly to the diseased colonic mucosa1[1].

G A Azo Prodrug (e.g., Sulfasalazine) B Stomach & Small Intestine (Stable Transit) A->B Oral Admin C Colon Microflora (Azoreductase Enzyme) B->C Reaches Colon D Active Drug (5-ASA) C->D Reductive Cleavage E Carrier / Byproduct (Sulfapyridine) C->E Reductive Cleavage

Pharmacokinetic pathway of colon-targeted azo prodrugs via azoreductase cleavage.

References

  • Chinese University of Hong Kong (CUHK). "Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol." Resource Book for Sixth-form Practical Chemistry. URL:[Link]

  • Zimmerman, et al. "Structure requirements for anaerobe processing of azo compounds: implications for prodrug design." Bioorganic & Medicinal Chemistry Letters (PubMed/NIH). URL: [Link]

  • Mutlu, et al. "Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry." Molecules (MDPI). URL:[Link]

Sources

Use as an intermediate in the preparation of pharmacologically active molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isatin (1H-indole-2,3-dione) as a Privileged Intermediate in the Synthesis of Pharmacologically Active Molecules

Executive Summary

Isatin (1H-indole-2,3-dione) is an endogenous, nitrogen-containing heterocyclic compound that has cemented its status as a "privileged scaffold" in modern drug discovery[1][2]. Characterized by an aromatic ring fused to a five-membered pyrrole ring containing both a γ-lactam and a ketone, isatin serves as a highly versatile building block[2]. This application note provides an in-depth mechanistic overview and validated experimental protocols for utilizing isatin as a critical intermediate in the synthesis of pharmacologically active molecules, including the FDA-approved receptor tyrosine kinase (RTK) inhibitor, Sunitinib[3].

Mechanistic Insights: The Causality of Isatin's Reactivity

To effectively utilize isatin in synthetic workflows, researchers must leverage the electronic distribution that dictates its regioselectivity. The molecule possesses the rare potential to act as both an electrophile and a nucleophile[2]:

  • C3 Electrophilicity (Kinetically Favored): The C3 carbonyl is significantly more electrophilic than the C2 carbonyl. The N1 lone pair participates in amide resonance with the C2 carbonyl, diminishing its partial positive charge[2]. Consequently, nucleophiles (e.g., hydrazines, amines, and active methylenes) preferentially attack the C3 position. This is the fundamental mechanism driving Knoevenagel condensations and Schiff base formations[2].

  • N1 Nucleophilicity: The N-H proton is moderately acidic, allowing for facile deprotonation by weak bases (e.g., K₂CO₃). The resulting nitrogen anion is highly nucleophilic, enabling N-alkylation and subsequent click-chemistry functionalization to form complex architectures like isatin-1,2,3-triazole hybrids[4].

  • C5/C7 Aromatic Substitution: The fused benzene ring undergoes electrophilic aromatic substitution primarily at the C5 and C7 positions, allowing for the precise tuning of lipophilicity and electronic effects (e.g., 5-fluoroisatin, the direct precursor to sunitinib)[2].

Quantitative Data: Pharmacological Efficacy of Isatin Derivatives

The structural rigidification provided by the isatin/oxindole core is critical for binding to the ATP-binding hinge region of various RTKs, such as VEGFR2 and PDGFR[4][5]. Table 1 summarizes the comparative efficacy of recent isatin-derived intermediates against standard therapeutics.

Table 1: Comparative in vitro Antiproliferative Activity of Isatin Derivatives

CompoundPharmacological ClassTarget Cell LineIC₅₀ (µM)Reference Standard (IC₅₀)
Sunitinib RTK Inhibitor (FDA Approved)MCF7 (Breast)11.30N/A[4]
Isatin-Triazole Hybrid 56 Dual VEGFR2/STAT-3 InhibitorMCF7 (Breast)5.36Sunitinib (11.30 µM)[4]
Isatin-Indole Conjugate 12c Antiproliferative AgentZR-75 (Breast)1.17Sunitinib (~8.31 µM)[6]
Compound 17 Antiproliferative AgentA-549 (Lung)0.76Sunitinib (5.87 µM)[4]

Visualizing the Synthetic Divergence

IsatinPathways cluster_reactions Key Synthetic Transformations Isatin Isatin Scaffold (1H-indole-2,3-dione) C3_Cond C3 Knoevenagel Condensation Isatin->C3_Cond Pyrrole-CHO, Base C3_MCR C3 Multicomponent Cycloaddition Isatin->C3_MCR Amino acids, Dipolarophiles N1_Alk N1 Alkylation & Click Chemistry Isatin->N1_Alk R-X, Base, CuAAC Sunitinib Sunitinib (FDA Approved) RTK Inhibitor C3_Cond->Sunitinib Spiro Spirooxindoles p53-MDM2 Inhibitors C3_MCR->Spiro Triazole Isatin-Triazole Hybrids VEGFR2/STAT-3 Inhibitors N1_Alk->Triazole

Synthetic divergence of the isatin scaffold into distinct pharmacologically active drug classes.

Experimental Protocols: Synthesis of Sunitinib Base

The following validated two-step workflow details the transformation of 5-fluoroisatin into Sunitinib base. This protocol utilizes organocatalysis to maximize yield and isomeric purity, avoiding the highly toxic reagents (e.g., diketene) used in legacy syntheses[7].

Protocol A: Synthesis of 5-Fluoro-2-oxindole (Intermediate Preparation)

Objective: Reduce the highly electrophilic C3 ketone of 5-fluoroisatin to a methylene group via a Wolff-Kishner type reduction, generating the active methylene required for subsequent condensation. Causality: Hydrazine acts as a potent nucleophile, selectively attacking the C3 carbonyl to form a hydrazone intermediate[2]. Subsequent heating in a strong base drives the extrusion of nitrogen gas (N₂), yielding the oxindole.

Step-by-Step Methodology:

  • Hydrazone Formation: Suspend 5-fluoroisatin (1.0 eq) in absolute ethanol. Add hydrazine hydrate (80% aqueous, 1.5 eq) dropwise at 0 °C.

  • Reflux: Heat the mixture to reflux for 2 hours. Monitor reaction completion via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the bright orange isatin spot indicates full conversion to the yellow hydrazone.

  • Isolation: Cool to room temperature, filter the yellow precipitate, and wash with cold ethanol.

  • Reduction: Dissolve the isolated hydrazone in a freshly prepared solution of sodium ethoxide in absolute ethanol. Reflux for 4 hours to drive the extrusion of N₂ gas.

  • Workup: Quench the reaction with ice-cold water, acidify to pH 3 using 1M HCl, and extract with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol to yield 5-fluoro-2-oxindole as a pale yellow solid.

Protocol B: Knoevenagel Condensation to Sunitinib Base

Objective: Condense 5-fluoro-2-oxindole with N-(2-diethylaminoethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. Causality: Pyrrolidine is employed as an organocatalyst rather than a simple base[7]. It reacts with the pyrrole-aldehyde to form a highly electrophilic iminium ion intermediate. Simultaneously, the basic environment deprotonates the C3 methylene of the oxindole. The reaction between the oxindole enolate and the iminium ion is kinetically vastly superior to direct aldehyde condensation, ensuring high Z-isomer selectivity and >78% yield[7].

Step-by-Step Methodology:

  • Setup: Charge a dry, nitrogen-flushed round-bottom flask with 5-fluoro-2-oxindole (1.0 eq) and the pyrrole-carboxaldehyde (1.05 eq).

  • Solvent Addition: Suspend the reagents in anhydrous methanol (10 volumes). Note: Methanol is prioritized over ethanol as it improves the purity profile and facilitates the direct precipitation of the final base[7].

  • Catalysis: Add pyrrolidine catalytically (0.1 eq) to initiate iminium ion formation.

  • Reaction: Heat the reaction mixture to 60 °C for 4–6 hours. As the Knoevenagel condensation progresses, Sunitinib base will begin to precipitate out of the solution as a bright yellow/orange solid.

  • Crystallization: Cool the suspension to 0–5 °C and stir for 1 hour to maximize product precipitation.

  • Filtration: Filter the solid under vacuum, washing sequentially with cold methanol and heptane to remove unreacted starting materials and pyrrolidine.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. Expected HPLC purity is >99.5%[7].

References

1.[2][8] Varun, V., Sonam, S., & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10(3), 351-368. URL: [Link] 2.[1][4] RSC Advances (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Adv., 15(39), 32188–32231. URL: [Link] 3.[7] Google Patents. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. URL: 4.[6] Ding, Z., Zhou, M., & Zeng, C. (2020). A survey of isatin hybrids and their biological properties. Arch Pharm. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Intermediates Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter yield and purity bottlenecks when scaling up the electrophilic iodination of 3-hydroxy-2-naphthoic acid (commonly known as BON acid).

This guide is designed for drug development professionals and synthetic chemists. It moves beyond basic recipes to explain the causality behind each experimental parameter, providing you with a self-validating framework to ensure reproducible, high-yield synthesis.

Mechanistic Overview & Reaction Pathway

The synthesis of 3-hydroxy-4-iodonaphthalene-2-carboxylic acid relies on an electrophilic aromatic substitution (


). The hydroxyl group at the C3 position strongly activates the naphthalene ring, directing the iodonium ion (

) primarily to the C4 position. However, the electron-rich nature of the naphthol core makes it highly susceptible to oxidative degradation and decarboxylation if the reaction conditions are not strictly controlled.

Iodination Substrate 3-Hydroxy-2-naphthoic acid (BON Acid) Intermediate Sigma Complex (Electrophilic Attack at C4) Substrate->Intermediate + I+ Side1 Naphthoquinones (Over-oxidation) Substrate->Side1 Excess Oxidant Temp > 45°C Reagents Iodinating System (I2 + Oxidant / NIS) Reagents->Intermediate Generates I+ Product 3-Hydroxy-4-iodonaphthalene- 2-carboxylic acid Intermediate->Product Deprotonation Side2 1-Iodo-2-naphthol (Decarboxylation) Intermediate->Side2 Strong Acid High Heat

Electrophilic iodination pathway of BON acid, showing target synthesis and major side reactions.

Quantitative Reagent Comparison

Selecting the correct iodinating system is the most critical variable in this workflow. The table below summarizes our in-house data and literature benchmarks for various iodination systems applied to hydroxylated aromatics.

Iodination SystemMolar Ratio (Substrate : I-source : Oxidant)Optimal Temp (°C)Expected Yield (%)Purity (%)Primary Byproduct / Issue

/

1.0 : 0.5 : 0.2535 - 4085 - 90>96Trace unreacted starting material
NIS / TFA 1.0 : 1.05 : Catalytic0 - 588 - 92>98Succinimide removal required

/ 30%

1.0 : 0.6 : 0.740 - 4575 - 82~90Naphthoquinones (Oxidation)
ICl / AcOH 1.0 : 1.1 : None20 - 2565 - 70~85Chlorinated analogs

Note: For scalable, atom-economical synthesis without the use of hazardous heavy metals, the


 system is highly recommended.

Self-Validating Experimental Protocol: The Method

This protocol utilizes iodic acid as an oxidant to regenerate


 from the 

byproduct, ensuring 100% atom economy of the molecular iodine while preventing the harsh oxidative stress caused by reagents like

[1].

Step 1: Substrate Dissolution In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 50.0 mmol (9.41 g) of 3-hydroxy-2-naphthoic acid in 100 mL of 95% aqueous ethanol. Causality: Aqueous ethanol provides excellent solubility for the substrate while buffering the reaction, preventing the strongly acidic conditions that lead to decarboxylation[2].

Step 2: Iodine Addition Add 25.0 mmol (6.35 g) of molecular iodine (


) to the solution. Stir for 10 minutes until fully dissolved. The solution will turn a deep, opaque brown.

Step 3: Controlled Oxidation Slowly add 12.5 mmol (2.20 g) of iodic acid (


) dissolved in 5 mL of deionized water dropwise over 15 minutes.
Causality:

oxidizes the generated iodide back to molecular iodine. Adding it dropwise prevents localized spikes in oxidation potential, protecting the naphthol ring from degrading into naphthoquinones[1].

Step 4: Thermal Regulation Maintain the reaction temperature strictly at 35–40°C using a thermostated water bath. Stir for 1.5 to 2 hours. Validation Checkpoint: As the reaction proceeds and


 is consumed, the mixture should transition from a dark brown liquid to a lighter, pale-yellow suspension containing the precipitated product. If the solution remains dark brown after 2 hours, unreacted iodine is present.

Step 5: Quenching and Workup Pour the reaction mixture into 200 mL of ice-cold water containing 5% sodium thiosulfate (


). Stir vigorously for 30 minutes.
Causality: The thiosulfate instantly reduces any residual electrophilic iodine to highly water-soluble iodide ions (

), halting the reaction and stripping away colored impurities[2].

Step 6: Isolation Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold distilled water (3 x 50 mL) to remove residual inorganic salts. Recrystallize from hot ethanol to yield the pure target compound.

Troubleshooting & FAQs

Q: My isolated product is dark brown or black instead of yellow. What went wrong? A: You are observing over-oxidation. The electron-rich naphthol ring is highly susceptible to oxidative degradation, forming 1,2- or 1,4-naphthoquinones[1]. When using oxidative iodination systems (like


 or 

), excess oxidant or temperatures above 45°C accelerate this side reaction[3]. Actionable Fix: Strictly control the oxidant stoichiometry and ensure your water bath does not exceed 40°C.

Q: My overall yield is stuck around 60%, and LC-MS analysis shows a major byproduct with a mass corresponding to [M - 44]. How do I fix this? A: A mass loss of 44 Da indicates the loss of


. 3-Hydroxy-2-naphthoic acid can undergo protodecarboxylation or ipso-iodination at the C2 position if the reaction is subjected to high heat or strongly acidic reflux[4].
Actionable Fix: Avoid boiling the solvent. If you are using an acidic medium like glacial acetic acid, keep temperatures below 50°C. We strongly recommend switching to the milder 95% aqueous ethanol system described in our protocol[2].

Q: We previously used Iodine Monochloride (ICl) but struggled with purity. Why does ICl cause issues here? A: While ICl is a potent electrophile, the chloride ion can also act as a competing nucleophile or electrophile under certain conditions, leading to trace chlorinated naphthol analogs[5]. These are notoriously difficult to separate from the iodinated product via standard recrystallization. Switching to an iodine-only system (


 or NIS) eliminates the possibility of halogen cross-contamination.

Q: Can I use


 instead of 

as the oxidant?
A: Yes. The use of 30% aqueous

is a well-documented, green alternative for the iodination of aromatic compounds[3]. However,

is a stronger, less selective oxidant than

. If you substitute

with

, you must lower the reaction temperature to 30°C and accept a slightly higher risk of quinone formation.

References

  • Iodination of Organic Compounds Using the Reagent System

    
     
    Source: Acta Chimica Slovenica
    URL:[Link]
    
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent Source: MDPI Molecules URL:[Link]

  • Process for the iodination of hydroxyaromatic and aminoaromatic compounds (US4997946A)
  • 3-Hydroxy-2-naphthoic acid Source: Wikipedia URL:[Link]

  • Regioselective iodination of hydroxylated aromatic ketones Source: Arkivoc URL:[Link]

Sources

Technical Support Center: Troubleshooting Purification of Iodinated Naphthalenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of iodinated naphthalene compounds. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of these critical building blocks. Iodinated naphthalenes—such as 1-iodonaphthalene—are indispensable for palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, and Heck couplings) [1, 3].

However, their purification is notoriously challenging due to their extreme lipophilicity, sensitivity to photo-induced deiodination, and the near-identical polarity of mono- and di-iodinated isomers. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-purity isolation.

Purification Workflow

PurificationWorkflow N1 Crude Iodinated Naphthalene Mixture N2 Thiosulfate Quench & Liquid Extraction N1->N2 Removes residual I2 N3 Drying & Concentration (Na2SO4, Rotovap) N2->N3 Isolates organic phase N4 Silica Gel Chromatography (100% n-Pentane) N3->N4 Load crude extract N5 Isomeric Resolution (1-Iodo vs 2-Iodo) N4->N5 UV monitoring (254 nm) N6 Fractional Crystallization (Solid 2-Iodo Isomer) N5->N6 If solid (e.g., 2-Iodo) N7 Pure Iodonaphthalene (>99% Purity) N5->N7 If liquid (e.g., 1-Iodo) N6->N7 Filter & dry crystals

Workflow for the isolation and purification of iodinated naphthalene compounds.

Section 1: Step-by-Step Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step have been met.

Protocol 1: Reaction Quenching and Crude Isolation
  • Reductive Quenching: Transfer the crude reaction mixture to a separatory funnel and add a 10% aqueous solution of sodium thiosulfate (

    
    ).
    
    • Causality: Direct iodination utilizes strong electrophilic iodine sources (e.g.,

      
       with oxidants or 
      
      
      
      ) [2]. Residual molecular iodine will streak through silica gel and contaminate the product. Thiosulfate chemically reduces lipophilic
      
      
      to water-soluble iodide (
      
      
      ).
    • Validation: The organic phase will rapidly transition from a dark purple/brown hue to pale yellow or colorless, confirming the complete neutralization of oxidizing iodine species.

  • Acid Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate (

    
    ) [1].
    
    • Causality: Iodination protocols often generate acidic byproducts (e.g.,

      
      , 
      
      
      
      , or acetic acid). Removing these prevents acid-catalyzed decomposition of the product during concentration.
    • Validation: The cessation of

      
       gas evolution (bubbling) indicates complete neutralization of the organic phase.
      
  • Extraction & Desiccation: Extract the aqueous layer with dichloromethane or diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate (

    
    ), filter, and concentrate via rotary evaporation.
    
    • Causality: Removing trace water prevents erratic retention times during normal-phase chromatography.

    • Validation: The

      
       should flow freely like sand; clumping indicates residual water is still present.
      
Protocol 2: Normal-Phase Silica Gel Chromatography
  • Stationary Phase Preparation: Slurry-pack a column with silica gel (60 Å, 230-400 mesh) using 100% n-pentane or hexanes [4].

    • Causality: Iodonaphthalenes are highly non-polar. Introducing even 1-2% of a polar solvent (like ethyl acetate) will compress the already narrow

      
       gap between unreacted naphthalene and the iodinated products, leading to co-elution.
      
    • Validation: A uniform, bubble-free silica bed ensures symmetrical band elution without channeling.

  • Sample Loading: Dissolve the crude oil in the absolute minimum volume of n-pentane and apply it directly to the silica bed.

    • Causality: Minimizing the loading volume prevents initial band broadening, which is critical for resolving closely eluting isomers.

    • Validation: The loaded band should be no thicker than 2-3 mm at the top of the column.

  • Isocratic Elution: Elute the column isocratically with 100% n-pentane.

    • Causality: Isocratic non-polar elution maximizes the theoretical plates available for separating the

      
      -isomer from the 
      
      
      
      -isomer and unreacted starting material.
    • Validation: Spotting fractions on a TLC plate and visualizing under short-wave UV (254 nm) will reveal distinct, separated spots. Naphthalene elutes first, followed by 1-iodonaphthalene, then 2-iodonaphthalene.

Protocol 3: Fractional Crystallization (For 2-Iodonaphthalene)
  • Dissolution: Dissolve the enriched 2-iodonaphthalene fraction in a minimum volume of boiling ethanol or hexanes.

    • Causality: 2-Iodonaphthalene possesses a highly symmetrical crystal lattice compared to the sterically hindered 1-isomer, allowing it to preferentially crystallize from solution upon cooling.

    • Validation: Complete dissolution at the boiling point ensures no amorphous impurities act as premature nucleation sites.

  • Controlled Nucleation: Allow the flask to cool ambiently to room temperature, then transfer to an ice bath (0-4°C) for 2 hours.

    • Causality: Slow cooling promotes the formation of pure, thermodynamically stable crystals rather than trapping impurities in a rapidly crashed-out kinetic powder.

    • Validation: The formation of distinct, white needle-like crystals confirms successful nucleation and isomer purity.

Section 2: Quantitative Data for Chromatographic Planning

Use the following physical constants and retention factors to plan your purification strategy.

CompoundPhysical State (at 25°C)Melting Point (°C)Boiling Point (°C)Typical

(100% Hexanes)
Naphthalene Solid (White flakes)80 - 82218~0.65
1-Iodonaphthalene Liquid (Colorless to pale yellow)4 - 5305~0.55
2-Iodonaphthalene Solid (White powder)53 - 54308~0.50
1,4-Diiodonaphthalene Solid (Off-white)109 - 110N/A~0.40

Note:


 values are approximate and highly dependent on silica gel activity and TLC chamber saturation.
Section 3: Troubleshooting Guides

Q: How do I resolve the co-elution of unreacted naphthalene and 1-iodonaphthalene? A: Because both molecules lack polar functional groups, standard silica gel struggles to differentiate them.

  • Solution 1 (Chemical): It is practically easier to ensure complete consumption of naphthalene by using a slight stoichiometric excess of the iodinating reagent (e.g.,

    
    ) [2] rather than attempting to separate a 50/50 mixture.
    
  • Solution 2 (Stationary Phase Modification): If separation is mandatory, use silver nitrate-impregnated silica gel (

    
    -Silica). The 
    
    
    
    -electron cloud of unreacted naphthalene coordinates more strongly with
    
    
    than the sterically hindered, electron-withdrawn
    
    
    -system of 1-iodonaphthalene, artificially widening their
    
    
    values.

Q: My purified 1-iodonaphthalene turns pink or brown over time. Why, and how do I fix it? A: Iodonaphthalenes undergo slow photo-induced homolytic cleavage of the C-I bond. This liberates trace amounts of molecular iodine (


), which acts as a powerful chromophore, turning the liquid pink or brown.
  • Storage Fix: Always store 1-iodonaphthalene in amber glass vials under an inert atmosphere (Argon/Nitrogen) at 4°C.

  • Chemical Stabilization: Place a small piece of clean copper wire into the storage vial. Copper acts as an iodine scavenger, reacting with free

    
     to form insoluble 
    
    
    
    , keeping the reagent colorless and ready for cross-coupling [3].
  • Remediation: If a sample is heavily discolored, filter it through a short plug of basic alumina immediately before use.

Q: How can I separate 1-iodonaphthalene from 2-iodonaphthalene? A: Electrophilic iodination typically favors the


-position (1-iodo) due to the stability of the Wheland intermediate [1], but the 

-position (2-iodo) is often present as a byproduct.
  • Solution: Do not attempt vacuum distillation; their boiling points are nearly identical (~305°C vs 308°C). Instead, exploit their physical states. 2-Iodonaphthalene is a solid (mp 53-54°C), while 1-iodonaphthalene is a liquid. Cooling a concentrated hexane solution of the mixture to -20°C will selectively precipitate the 2-isomer, leaving the 1-isomer in the mother liquor.

Section 4: Frequently Asked Questions (FAQs)

Q: Are iodinated naphthalenes stable on silica gel during chromatography? A: Generally, yes. However, prolonged exposure to the slightly acidic surface of standard silica gel under ambient laboratory lighting can induce minor deiodination. Self-Validating Tip: Run columns briskly using flash chromatography (pressurized air/nitrogen) rather than gravity elution. If you observe a brown streak developing on the column, it indicates


 liberation; wrap the column in aluminum foil to minimize light exposure.

Q: Can I use reverse-phase HPLC for the purification of complex polyiodinated mixtures? A: Absolutely. For analytical or semi-preparative scales, reverse-phase chromatography (C18 stationary phase) is highly effective. The hydrophobic bulk of the iodine atom significantly increases retention time. Using a gradient of Acetonitrile/Water provides excellent baseline resolution between mono-, di-, and tri-iodinated species that would otherwise co-elute on normal-phase silica.

References
  • Title: 1-Iodonaphthalene (CAS 90-14-2)
  • Title: Acid-mediated reaction of bis(pyridine)iodonium(I) tetrafluoroborate with aromatic compounds.
  • Title: Epibatidine Alkaloid Chemistry: 5.
  • Source: uni-muenchen.

Technical Support Center: 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid (CAS: 57754-61-7). This guide synthesizes structural chemical principles with rigorous laboratory protocols to ensure the integrity of this specific aryl iodide intermediate.

Executive Summary & Chemical Identity

Compound: 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid CAS: 57754-61-7 Molecular Formula: C₁₁H₇IO₃ Molecular Weight: 314.08 g/mol

This compound is a halogenated derivative of 3-hydroxy-2-naphthoic acid (BON Acid) .[1] Its stability profile is dominated by two competing functional motifs: the phenolic moiety (susceptible to oxidation) and the C-4 iodine substituent (highly susceptible to photolytic cleavage). Users must treat this material as strictly photosensitive and hygroscopic .

Critical Storage & Stability Logic (The "Why" and "How")

The Stability Mechanism

The primary degradation pathway for this compound is Photolytic Deiodination followed by oxidative coupling.

  • Photon Absorption: The naphthalene ring absorbs UV/Vis light.

  • Homolysis: The Carbon-Iodine (C-I) bond, having a relatively low dissociation energy (~57 kcal/mol), undergoes homolytic cleavage.[2]

  • Radical Propagation: This generates an aryl radical and an iodine radical (

    
    ).
    
  • Degradation: The iodine radicals recombine to form elemental iodine (

    
    ), causing the sample to turn from pale yellow to brown/purple. The aryl radical abstracts hydrogen or couples, leading to impurities.
    
Storage Decision Matrix

The following logic gate determines the optimal storage condition based on your experimental timeline.

StorageLogic Start Received Compound (Solid Powder) Decision1 Usage Timeline? Start->Decision1 ShortTerm Immediate Use (< 1 Week) Decision1->ShortTerm Short LongTerm Long Term (> 1 Week) Decision1->LongTerm Long Condition1 Store at 2-8°C Amber Vial Desiccator ShortTerm->Condition1 Condition2 Store at -20°C Double Sealed Argon Overlay LongTerm->Condition2 Check Pre-Use Check: Color = Pale Yellow? Solubility = Clear? Condition1->Check Condition2->Check

Figure 1: Decision matrix for storage conditions based on usage frequency. Adherence prevents thermal and photolytic degradation.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Discoloration of the Solid

Symptom: The pale yellow powder has turned pink, brown, or purple.[2]

  • Root Cause: Photolysis has released elemental iodine (

    
    ). The purple hue is characteristic of free iodine sublimation within the vial.
    
  • Diagnostic Step: Dissolve a small amount (1 mg) in methanol. If the solution is brownish rather than clear/pale yellow, degradation is significant.[2]

  • Corrective Action:

    • Minor Discoloration: Recrystallize immediately from hot ethanol or acetic acid (if applicable to your specific purity needs).

    • Major Discoloration: Discard. The presence of radical byproducts will interfere with transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Issue 2: Incomplete Solubility or Turbidity

Symptom: Compound does not dissolve fully in DMSO or DMF; solution appears cloudy.

  • Root Cause: Moisture absorption (hygroscopicity) has led to hydrolysis or hydrate formation, or the sample contains inorganic salts from the synthesis (e.g., KI residues).[2]

  • Diagnostic Step: Check the pH of the aqueous suspension. If highly acidic, it may be the free acid; if neutral/salty, it may be a salt contaminant.[2]

  • Corrective Action:

    • Filter the solution through a 0.45 µm PTFE syringe filter.

    • Store future solids in a desiccator with active silica gel or

      
      .
      
Issue 3: Low Yield in Coupling Reactions

Symptom: The iodine handle fails to react in Pd-catalyzed cross-coupling.

  • Root Cause: "Poisoning" of the catalyst by free iodine (oxidative addition competitor) or chelation of the metal by the adjacent 3-hydroxy and 2-carboxylic acid groups (forming a stable 6-membered chelate).

  • Corrective Action:

    • Protocol Adjustment: Protect the phenolic -OH or the carboxylic acid (e.g., as a methyl ester) before the coupling step to prevent catalyst sequestration.[2]

    • Purification: Wash the starting material with dilute sodium thiosulfate (

      
      ) to remove trace free iodine before use.
      

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in solution (e.g., DMSO stock)?

  • Answer: No. Aryl iodides in polar aprotic solvents (DMSO, DMF) are prone to accelerated debromination/deiodination under light exposure.[2] Furthermore, the acidic proton of the carboxylic acid can catalyze slow decomposition in DMSO.

  • Recommendation: Prepare fresh solutions immediately before use. If storage is unavoidable, freeze at -80°C in single-use aliquots protected from light.

Q2: What is the recommended container type?

  • Answer: Amber borosilicate glass vials with PTFE-lined screw caps.

  • Reasoning: Amber glass filters UV light <400 nm. PTFE liners prevent iodine vapor from corroding the cap or leaching plasticizers from standard polyethylene liners.

Q3: Is this compound compatible with strong bases?

  • Answer: It is soluble in base (due to -COOH and -OH), but unstable in strong alkali over time.

  • Mechanism: The electron-rich naphthol ring becomes susceptible to oxidative degradation in air when deprotonated (phenolate form).

  • Protocol: Use weak bases (

    
    , 
    
    
    
    ) for reactions.[2] If using strong bases (NaOH, NaH), work strictly under inert atmosphere (
    
    
    or Ar).[2]

Standardized QC Data Tables

Table 1: Physicochemical Specifications
ParameterSpecificationMethod of Verification
Appearance Pale yellow to beige crystalline powderVisual Inspection
Purity (HPLC)

HPLC (C18, MeOH/Water/TFA)
Melting Point 220–225°C (Decomposes)Capillary Method
Solubility Soluble in DMSO, DMF, MeOH; Insoluble in WaterVisual / Gravimetric
Identity Conforms to Structure

-NMR (DMSO-

)
Table 2: Stability Under Stress Conditions
Stress ConditionDurationExpected ResultAction Required
Ambient Light 24 HoursSurface browning (Iodine release)Protect from light
High Humidity (75% RH) 48 HoursClumping / Hydrate formationStore with Desiccant
Heat (60°C) 24 HoursDecarboxylation (Trace)Store Cold (< 8°C)

Experimental Protocol: Re-purification (Rescue)

Use this protocol if the compound shows signs of free iodine contamination (browning).[2]

  • Dissolution: Dissolve the crude solid (1.0 g) in minimal boiling Ethanol (approx. 15-20 mL).

  • Filtration: Filter hot to remove insoluble salts or polymerized byproducts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C.

  • Wash: Filter the crystals and wash with cold ethanol containing 1% Sodium Thiosulfate (aq) to scavenge surface iodine, followed by pure cold water.

  • Drying: Dry under high vacuum (< 1 mbar) at 40°C for 12 hours in the dark.

References

  • National Institute of Standards and Technology (NIST). 3-Hydroxy-2-naphthoic acid (BON Acid) - Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][2]

  • Matrix Fine Chemicals. Product Specification: 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid.[3] Available at: [Link][2]

Sources

Overcoming poor metabolic stability of hydroxamic acid groups in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Metabolic Instability & Toxicity in Hydroxamic Acid (HA) Zinc-Binding Groups Audience: Medicinal Chemists, DMPK Scientists, and Drug Developers

Welcome to the MedChem Support Hub

Current Status: ● Online Lead Scientist: Dr. A. Vance, Senior Application Scientist

You are accessing this guide because your lead candidate—likely an HDAC, MMP, or LpxC inhibitor—is failing due to the "Hydroamate Liability." While the hydroxamic acid (HA) moiety is an exceptional chelator of Zinc(II), it suffers from a triad of failure modes: rapid glucuronidation , hydrolytic cleavage , and genotoxicity .

This guide provides root-cause diagnostics, chemical mitigation strategies, and validation protocols to salvage your scaffold.

Module 1: The Diagnostic Hub (Root Cause Analysis)

Before modifying your molecule, you must identify which instability pathway is dominant. The HA group is not just a passive binder; it is a reactive warhead.

The Triad of Instability
  • Direct Glucuronidation (The Silent Killer): The -NH-OH group is a prime substrate for UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 . This is often the rate-limiting clearance step for drugs like Belinostat.

  • Hydrolysis: Amidases cleave the C-N bond, releasing the inactive carboxylic acid and hydroxylamine.

  • Lossen Rearrangement (The Mutagenicity Trap): Under metabolic activation (often via O-acylation), the HA group rearranges into a highly reactive isocyanate. This species forms DNA adducts, causing the "Ames Positive" result common to this class.

Visualizing the Failure Modes

The following diagram maps the metabolic fate of a typical hydroxamic acid drug. Use this to interpret your metabolite ID reports.

MetabolicFate Drug Parent Drug (R-CONHOH) UGT UGT1A1 (Glucuronidation) Drug->UGT Major Path Amidase Amidase/H2O (Hydrolysis) Drug->Amidase Minor Path Lossen Lossen Rearrangement Drug->Lossen Activation Glucuronide O-Glucuronide (High Clearance) UGT->Glucuronide Acid Carboxylic Acid (Inactive) Amidase->Acid Isocyanate Isocyanate (R-N=C=O) Lossen->Isocyanate DNA DNA Adducts (Genotoxicity) Isocyanate->DNA Mutagenesis

Figure 1: Metabolic fate and toxicity pathways of the hydroxamic acid warhead.

Module 2: Chemical Mitigation (SAR Strategies)

User Issue: "My compound is cleared too fast (


 min)."
Solution:  You cannot simply add bulk adjacent to the HA group.

WARNING: Unlike other functional groups, the HA moiety sits deep in the catalytic pocket (e.g., interacting with Zn2+ and Tyr306 in HDACs). Adding steric bulk (e.g., a methyl group) to the carbon alpha to the carbonyl or on the nitrogen usually destroys potency by 100-1000 fold.

Strategy A: Bioisosteric Replacement

If the HA group is the primary liability, consider "Scaffold Hopping" to non-hydroxamate Zinc Binding Groups (ZBGs).

Bioisostere ClassStructureProsCons
2-Aminobenzamides Phenyl ring with ortho-NH2 and amideClass I HDAC selective; High metabolic stability; No mutagenicity.Slow binding kinetics (slow-on/slow-off); Often less potent than HA.
Trifluoromethyloxadiazoles (TFMO) 1,2,4-oxadiazole ringNon-hydrolyzable; Good permeability.Lower affinity for Zn2+; requires highly optimized linker.
Mercaptoacetamides -NH-CO-CH2-SHExcellent for HDAC6 selectivity.Thiol group prone to oxidation (disulfide formation) and rapid metabolism.
Difluorolactams Cyclic amide with CF2High stability; mimics transition state.Synthetically complex; variable potency.
Strategy B: The "Remote" Shield

Instead of blocking the HA directly, modify the Linker Region (the carbon chain).

  • Technique: Introduce rigidity (e.g., changing an alkyl chain to a phenyl or cinnamyl linker).

  • Mechanism: This restricts the molecule's ability to enter the catalytic site of UGT enzymes without affecting binding to the target enzyme (HDAC/MMP), effectively "hiding" the warhead from metabolism while keeping it available for the target.

Module 3: Prodrug Strategies (Permeability & Delivery)

User Issue: "My bioisosteres aren't potent enough, but the HA has poor permeability/PK." Solution: Mask the HA group to prevent First-Pass Metabolism.

Hydroxamic acids are highly polar and ionizable (


). Prodrugs can mask the -OH or -NH- to improve lipophilicity and block UGT recognition.
1. Carbamate Prodrugs
  • Design: Cap the hydroxyl group with a carbamate (R-CONHO-CO-R' ).

  • Activation: Hydrolyzed by plasma esterases or intracellular carboxylesterases.

  • Benefit: Increases LogP; prevents direct glucuronidation in the gut wall.

2. Thiol-Activated "Smart" Prodrugs (SAHA-TAP)
  • Design: A disulfide-based trigger linked to the HA.

  • Mechanism: This is a self-validating release system. The prodrug is stable in plasma but is cleaved by the conserved Cysteine residue often found near the active site of the target enzyme (or high intracellular glutathione).

  • Reference: This strategy was successfully demonstrated with SAHA-TAP, utilizing the conserved Cys153 in HDAC8 for site-specific activation.

Module 4: Validation Protocols

User Issue: "How do I prove my design fixed the metabolic issue?" Directive: Standard microsome assays often fail for HAs because they lack the specific cofactors for Phase II conjugation. You must run a UGT-Enriched Stability Assay .

Protocol: UGT-Glucuronidation Phenotyping

Objective: Determine if your HA clearance is driven by UGTs.

Materials:

  • Human Liver Microsomes (HLM) (High protein concentration: 20 mg/mL stock).

  • Alamethicin (Pore-forming peptide - CRITICAL).

  • UDPGA (Uridine 5'-diphospho-glucuronic acid) - The cofactor.

  • NADPH (for Phase I control).

Workflow:

  • Activation: Incubate HLM with Alamethicin (50 µg/mg protein) on ice for 15 mins. Reason: UGTs are luminal enzymes inside the ER. Alamethicin permeabilizes the membrane to allow UDPGA entry. Without this, your assay will show false stability.

  • Reaction Mix:

    • Test Compound: 1 µM

    • Microsomal Protein: 0.5 mg/mL

    • Buffer: Tris-HCl (pH 7.4) + MgCl2 (5 mM)

  • Initiation:

    • Arm A (Phase I only): Add NADPH.

    • Arm B (Phase II only): Add UDPGA (2 mM).

    • Arm C (Combined): Add NADPH + UDPGA.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min into cold Acetonitrile.

  • Analysis: LC-MS/MS. Look for the +176 Da shift (Glucuronide).

Interpretation:

  • If Clearance (Arm B)

    
     Clearance (Arm C) >> Clearance (Arm A): Your problem is UGT Glucuronidation.  (Apply Prodrug Strategy).
    
  • If Clearance (Arm A) is dominant: Your problem is P450 oxidation on the linker/cap. (Standard MedChem optimization).

FAQ: Troubleshooting Common Issues

Q: My HA compound is Ames Positive. Is this a dead end? A: Not necessarily, but it is a major risk. The mutagenicity stems from the Lossen rearrangement to isocyanate.[1]

  • Fix: Test Vorinostat-like linkers (aryl caps). Aliphatic hydroxamic acids are often more mutagenic than arylamides.

  • Alternative: Switch to a 2-aminobenzamide bioisostere immediately if the indication is non-oncology (chronic safety required).

Q: Can I use a carboxylic acid as a ZBG instead? A: Generally, no. Carboxylic acids are monodentate binders (mostly) and have significantly lower affinity for the catalytic Zinc compared to the bidentate chelation of hydroxamic acids. You will likely lose 2-3 logs of potency.

Q: Why does my compound inhibit other metalloenzymes (MMPs, ADAMS)? A: The HA group is a "promiscuous" chelator.

  • Fix: Selectivity is rarely achieved by the ZBG itself. You must optimize the Cap Group (surface recognition motif) to exploit specific hydrophobic pockets unique to your target HDAC or MMP isoform.

References
  • Metabolic Liabilities of Hydroxamates

    • Title: Glucuronidation by UGT1A1 is the dominant pathway of the metabolic disposition of belinostat in liver cancer patients.[2]

    • Source: PLOS ONE (via NIH/PubMed)
    • URL:[Link]

  • Mutagenicity Mechanisms

    • Title: Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would R
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • Bioisosteres & Design

    • Title: Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups.
    • Source: Pharmaceuticals (MDPI)
    • URL:[Link]

  • Prodrug Strategies (SAHA-TAP)

    • Title: Dual-Mode HDAC Prodrug for Covalent Modification and Subsequent Inhibitor Release.[3]

    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • UGT Phenotyping Protocols

    • Title: UGT Inhibition, Induction and Phenotyping Assays.[4]

    • Source: Charles River Labor
    • URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the Validation of Antibacterial Activity in 3-Hydroxynaphthalene-2-carboxanilides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial efficacy of 3-hydroxynaphthalene-2-carboxanilides. We will delve into the mechanistic rationale behind this chemical class, present detailed, self-validating experimental protocols, and compare their performance with established antibiotics, supported by literature-derived data. Our focus is on the causality behind experimental choices, ensuring a robust and scientifically sound validation process.

Introduction: The Emergence of Naphthanilides in Antimicrobial Research

The escalating crisis of antibiotic resistance, particularly concerning pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis, necessitates the exploration of novel chemical scaffolds.[1][2] 3-Hydroxynaphthalene-2-carboxanilides, structural analogues of the well-known salicylanilides, have emerged as a promising class of compounds.[3][4] Their design is rooted in the established antimicrobial, antimycobacterial, and antifungal properties of salicylanilides.[1][5] This guide outlines the critical experimental pathway to rigorously assess and validate the antibacterial potential of these naphthanilide derivatives.

Postulated Mechanism of Action: Disrupting the Bacterial Engine

The antibacterial activity of salicylanilides, and by extension their naphthanilide analogues, is believed to stem from their function as protonophores.[6] A free phenolic hydroxyl group is considered essential for this activity.[6] These molecules act as proton shuttles, disrupting the crucial proton motive force (PMF) across the bacterial cytoplasmic membrane. The PMF is vital for essential cellular processes, including ATP synthesis, nutrient transport, and flagellar motion. By dissipating the proton gradient, these compounds effectively short-circuit the cell's energy production, leading to growth inhibition or cell death.[6][7] This proposed mechanism also explains the potential for cytotoxicity against eukaryotic cells, as a similar disruption can occur in mitochondrial membranes, a critical consideration for therapeutic development.[6]

cluster_membrane Bacterial Cytoplasmic Membrane cluster_process Proton Shuttle Mechanism proton_out High [H+] (Periplasm) Compound_neg Anilide⁻ (Anionic) proton_out->Compound_neg Protonation proton_in Low [H+] (Cytoplasm) Compound_H Anilide-H (Protonated) proton_in->Compound_H Moves to Cytoplasm membrane_layer Compound_H->proton_in Deprotonation Compound_neg->proton_out Moves to Periplasm caption Postulated Proton Shuttle Mechanism.

A Validated Experimental Strategy

A multi-step, hierarchical approach is essential for a thorough validation of antibacterial activity. This ensures that foundational data on inhibitory concentrations are established before proceeding to more complex assessments of bactericidal effects and kill kinetics. This logical progression provides a self-validating framework where each step informs the next.

cluster_workflow Antibacterial Validation Workflow A Primary Screening: MIC Determination B Activity Characterization: MBC Determination A->B Is compound active? D Data Interpretation: Bacteriostatic vs. Bactericidal A->D Synthesize Data C Dynamic Assessment: Time-Kill Kinetics B->C How does it kill? B->D Synthesize Data C->D Synthesize Data caption High-Level Experimental Workflow.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric, defining the lowest concentration of a compound required to inhibit the visible in vitro growth of a microorganism.[8] Adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for reproducibility and comparability of data.[9][10]

Experimental Protocol: Broth Microdilution MIC Assay

This method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously.[11]

  • Preparation of Materials:

    • Test Compounds: Prepare a stock solution of each 3-hydroxynaphthalene-2-carboxanilide derivative in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory (typically ≤1%).

    • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious aerobic bacteria, as recommended by CLSI and EUCAST.[10][12] For mycobacteria, Middlebrook 7H9 broth with OADC enrichment is standard.[13]

    • Bacterial Strains: Select a panel of relevant Gram-positive and Gram-negative bacteria, including reference strains (e.g., S. aureus ATCC 29213) and clinically relevant resistant strains (e.g., MRSA).

    • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, incubator, inverted mirror for reading.

  • Inoculum Preparation (The Causality of Standardization):

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Select several morphologically similar colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL. This step is critical; a standardized starting population ensures that the inhibitory effect is not merely an artifact of a low bacterial load and that results are comparable across experiments.

    • Dilute this adjusted suspension in the assay broth to achieve a final target inoculum of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 50 µL of the stock test compound to the first column of wells, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a concentration gradient.

    • Prepare and add 50 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only). A solvent control (bacteria with the highest concentration of solvent) is also essential.

  • Incubation and Reading:

    • Incubate the plates at 35-37°C for 16-20 hours (or longer for slow-growing organisms like mycobacteria).[13]

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_read Incubation & Reading Stock Compound Stock (in DMSO) Well1 Well 1 50µL Broth + 50µL Cmpd Final Conc: C/2 Stock->Well1 Add 50µL Inoculum Inoculum Inoculum->Well1 Add 50µL Bacterial Suspension to each well Well2 Well 2 50µL Broth Final Conc: C/4 Inoculum->Well2 Add 50µL Bacterial Suspension to each well Well3 ... ... ... Inoculum->Well3 Add 50µL Bacterial Suspension to each well Well12 Well 12 Control No Cmpd Inoculum->Well12 Add 50µL Bacterial Suspension to each well Well1:s->Well2:s 50µL Transfer Well2:s->Well3:s 50µL Transfer Result Incubate 16-20h @ 37°C Read MIC value (Lowest concentration with no visible growth) caption Workflow for Broth Microdilution MIC Assay.

Comparative Data Analysis

Published studies provide a valuable benchmark for new derivatives. The antibacterial activity of 3-hydroxynaphthalene-2-carboxanilides is often pronounced against Gram-positive bacteria, including resistant strains, and mycobacteria.

Table 1: Comparative In Vitro Activity (MIC) of Selected 3-Hydroxynaphthalene-2-carboxanilides

Compound / DrugS. aureus (ATCC 29213)MRSA (SA 630)M. tuberculosis (H37Ra)M. kansasii (DSM 44162)Reference(s)
3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide 55.0 µM55.0 µM--[3][14]
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide --->1000 µM[3][14]
3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide ---13.0 µM[3][14]
3-hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide 24 µM12 µM--[1][15]
N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide 23 µM12 µM23 µM-[1][15]
Ampicillin (Standard) -47 µM--[1][15]
Isoniazid (Standard) ---58.3 µM[3][14]
Rifampicin (Standard) --0.03 µM-[1][15]

Note: Data is compiled from multiple sources for comparative purposes. "-" indicates data not reported in the cited studies.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, it does not distinguish between a static (inhibitory) or cidal (killing) effect.[16][17] The MBC assay is a crucial follow-up to determine the concentration that results in bacterial death.[18]

Experimental Protocol: MBC Determination
  • Prerequisite: An MIC assay must be completed first.

  • Procedure:

    • From the wells of the completed MIC plate that showed no visible growth (i.e., wells at and above the MIC), take a small aliquot (10-20 µL).

    • Spot-plate or spread-plate this aliquot onto fresh, antibiotic-free agar (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation (The 99.9% Kill Standard):

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[19]

    • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).

    • Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).[20]

Protocol 3: Time-Kill Kinetic Assay

Time-kill assays provide a dynamic view of antibacterial activity, revealing the rate of killing over time at different concentrations (e.g., 2x, 4x, 8x MIC). This is more informative than the single endpoint of an MBC assay.

Experimental Protocol: Time-Kill Assay
  • Setup: Prepare flask cultures with a standardized bacterial inoculum (approx. 5 x 10⁵ CFU/mL) in broth.

  • Dosing: Add the test compound at various multiples of its predetermined MIC. Include a no-drug growth control.

  • Sampling: At defined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of the aliquot and plate onto antibiotic-free agar to determine the number of viable cells (CFU/mL).

  • Analysis: Plot log₁₀ CFU/mL versus time.

    • A bactericidal agent is typically defined as one that produces a ≥3-log₁₀ (99.9%) reduction in CFU/mL within 24 hours.

    • A bacteriostatic agent results in minimal change or a <3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[21]

Conclusion and Future Directions

The 3-hydroxynaphthalene-2-carboxanilide scaffold shows considerable promise, particularly against challenging Gram-positive and mycobacterial pathogens.[1][15] As demonstrated, some derivatives exhibit potency superior to standard drugs like ampicillin against MRSA.[2][15] The validation framework presented here, progressing from MIC to MBC and time-kill kinetics, provides the necessary rigor to characterize this activity.

Future work must focus on optimizing the structure-activity relationship to enhance potency while mitigating the potential for cytotoxicity, a known challenge for compounds acting as protonophores.[6] Investigating activity against a broader panel of pathogens and exploring synergies with existing antibiotics could further unlock the therapeutic potential of this compelling chemical class.

References

  • Kos, J., et al. (2013). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. Molecules. Available at: [Link][3][4]

  • Kos, J., et al. (2013). Antibacterial and herbicidal activity of ring-substituted 3-hydroxynaphthalene-2-carboxanilides. PubMed. Available at: [Link][14]

  • Zatloukal, M., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules. Available at: [Link][1]

  • Zatloukal, M., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Scilit. Available at: [Link][2][15]

  • Ultra-Fresh (2019). Bactericidal vs Bacteriostatic: What's the Difference?. Ultra-Fresh. Available at: [Link][16]

  • Antimicrobial Testing Laboratory (2024). Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. Antimicrobial Testing Laboratory. Available at: [Link][17]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections. Clinical Infectious Diseases. Available at: [Link][19]

  • Jacobs, M. (2025). Bactericidal vs Bacteriostatic Agents: Understanding Antimicrobial Action. LinkedIn. Available at: [Link][20]

  • Kos, J., et al. (2013). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. ResearchGate. Available at: [Link]

  • Zatloukal, M., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate. Available at: [Link]

  • Samek, O., et al. (2013). Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy. PMC. Available at: [Link][21]

  • Black, M. L., et al. (2013). Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. PMC. Available at: [Link][6]

  • CLSI (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. Available at: [Link][9]

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link][12][22]

  • EUCAST. MIC Determination. EUCAST. Available at: [Link][10]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC. Available at: [Link][11]

  • Wang, J., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. Available at: [Link]

  • Zadrazilova, I., et al. (2012). Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. Molecules. Available at: [Link][5]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link][8]

  • University of Oxford (2025). New screening method finds novel approaches to combat antimicrobial resistant bacteria. University of Oxford. Available at: [Link]

  • CLSI. Antimicrobial Susceptibility Testing. CLSI. Available at: [Link][23]

  • Tollenaere, J. P. (1973). Structure-activity relationships of three groups of uncouplers of oxidative phosphorylation: salicylanilides, 2-trifluoromethylbenzimidazoles, and phenols. PubMed. Available at: [Link][7]

  • Schepmann, D., et al. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. PubMed. Available at: [Link]

  • Zatloukal, M., et al. (2015). Synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate. Available at: [Link]

  • El-Halfawy, O. M., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link][18]

  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. Available at: [Link][13]

  • British Society for Antimicrobial Chemotherapy. AST guidance specific to the UK and clarification on EUCAST guidance. BSAC. Available at: [Link]

  • Otevrel, J., & Kourist, R. (2023). Salicylanilides and Their Anticancer Properties. MDPI. Available at: [Link]

  • EUCAST. MIC and Zone diameter distributions. EUCAST. Available at: [Link][24]

  • EUCAST. Disk Diffusion and Quality Control. EUCAST. Available at: [Link][25]

  • FDA (2026). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link][26]

Sources

Comparing the efficacy of different synthetic routes to hydroxynaphthoic acids

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the synthetic routes to hydroxynaphthoic acids (HNAs) reveals a fascinating intersection of classical thermodynamics, modern biocatalysis, and advanced photochemistry. HNAs—most notably 3-hydroxy-2-naphthoic acid (BON acid) and 6-hydroxy-2-naphthoic acid—are indispensable building blocks in the synthesis of azo dyes, organic pigments, pharmaceuticals, and high-performance liquid crystal polymers[1][2].

As the industry shifts toward greener manufacturing, evaluating the efficacy, regioselectivity, and mechanistic causality of these routes is critical for drug development professionals and scale-up chemists.

Mechanistic Causality & Efficacy Analysis

The Traditional Kolbe-Schmitt Reaction (Thermodynamic vs. Kinetic Control)

The chemical carboxylation of naphthols via the Kolbe-Schmitt reaction remains the industrial workhorse. This route relies on the treatment of 2-naphthol with an alkali metal hydroxide, followed by complete dehydration and subsequent exposure to CO₂ under high temperature (220–270 °C) and pressure[1][3].

The Causality of Regioselectivity: The choice of the alkali metal cation strictly dictates the isomeric outcome. When sodium hydroxide (NaOH) is used, the resulting sodium naphtholate forms a tight, chelated transition state with the incoming CO₂. This kinetic control directs the electrophilic attack to the adjacent ortho position (C3), yielding 3-hydroxy-2-naphthoic acid[1][3]. Conversely, potassium hydroxide (KOH) produces a larger, looser ion pair. Under elevated temperatures (250–270 °C), the reaction falls under thermodynamic control, favoring carboxylation at the less sterically hindered C6 position to yield 6-hydroxy-2-naphthoic acid[4].

The Causality of Dehydration: The presence of water is highly detrimental to the Kolbe-Schmitt reaction. Water hydrolyzes the intermediate alkali metal naphtholate-CO₂ complex back to the starting naphthol, severely depressing yields[5]. Thus, rigorous azeotropic dehydration or vacuum drying is a mandatory prerequisite for efficacy[3][5].

Biocatalytic Carboxylation (The Enzymatic Kolbe-Schmitt)

To circumvent the harsh conditions and tarry byproducts of the chemical route, biocatalytic equivalents have been developed. This approach utilizes oxygen-insensitive nonoxidative decarboxylases (e.g., from Trichosporon moniliiforme or Aspergillus oryzae) operating in reverse[6].

The Causality of Efficacy: In nature, these enzymes catalyze the irreversible decarboxylation of aromatic acids. However, by flooding the aqueous system with a massive excess of bicarbonate (KHCO₃) at pH 8.5, Le Chatelier's principle drives the equilibrium backward toward carboxylation[6]. This enables the highly regioselective synthesis of HNAs at 30 °C and 1 atm, completely eliminating the energy-intensive requirements of the traditional process[6].

Modern Photocatalytic C-H Carboxylation

Recent advances have explored redox-neutral photocatalytic C-H carboxylation. By utilizing excited-state organic anions (e.g., phenolate or naphtholate derivatives anchored to silica) or transition-metal catalysts, direct insertion of CO₂ into the C(sp²)-H bonds of arenes is achieved[7][8]. While highly sustainable and operating at ambient conditions, this route currently suffers from lower turnover numbers and scalability issues compared to the established Kolbe-Schmitt process[7].

Visualizing the Synthetic Pathways

Workflows cluster_chemical Route A: Chemical Kolbe-Schmitt cluster_enzymatic Route B: Enzymatic Kolbe-Schmitt C1 2-Naphthol + NaOH C2 Azeotropic Dehydration (Critical Step) C1->C2 C3 CO2 Pressurization (220-260°C, 0.2-0.5 MPa) C2->C3 C4 Acidification (HCl) C3->C4 Target 3-Hydroxy-2-naphthoic acid (BON Acid) C4->Target E1 2-Naphthol + KHCO3 E2 Recombinant E. coli (Decarboxylase) E1->E2 E3 Aqueous Incubation (30°C, pH 8.5) E2->E3 E4 Product Isolation E3->E4 E4->Target

Figure 1: Comparison of the traditional chemical Kolbe-Schmitt workflow versus the biocatalytic route.

Mechanism N 2-Naphthol Na Sodium Naphtholate (Tight Ion Pair) N->Na NaOH K Potassium Naphtholate (Loose Ion Pair) N->K KOH C1 Kinetic Chelation (Ortho-Directing) Na->C1 CO2 C2 Thermodynamic Control (Steric Relief) K->C2 CO2 P1 3-Hydroxy-2-naphthoic acid (220-260°C) C1->P1 P2 6-Hydroxy-2-naphthoic acid (250-270°C) C2->P2

Figure 2: Cation-dependent regioselectivity in the Kolbe-Schmitt carboxylation of 2-naphthol.

Quantitative Efficacy Comparison

The following table summarizes the performance metrics of the primary synthetic routes, highlighting the trade-offs between conversion efficiency and environmental impact.

Synthetic RouteTarget IsomerReagents / CatalystOperating ConditionsYield / ConversionEnvironmental Impact
Chemical Kolbe-Schmitt (Na⁺) 3-Hydroxy-2-naphthoic acidNaOH, CO₂220–260 °C, 0.2–0.5 MPa~80% (based on consumed 2-naphthol)[1]High energy, generates tarry byproducts.
Chemical Kolbe-Schmitt (K⁺) 6-Hydroxy-2-naphthoic acidKOH, CO₂250–270 °C, 0.3–0.4 MPa>90%[4]High energy, requires rigorous dehydration.
Enzymatic Kolbe-Schmitt Hydroxynaphthoic acidsKHCO₃, Decarboxylase30 °C, 1 atm (pH 8.5)27–35% conversion (High Selectivity)[6]Low energy, green aqueous solvent, no tar.
Photocatalytic C-H Carboxylation Hydroxynaphthoic acidsCO₂, Photocatalyst (e.g., TMAH)25 °C, 1 atmVariable (<50% for complex arenes)[7]Highly sustainable, but currently lacks scalability.

Self-Validating Experimental Protocols

Protocol A: Industrial-Scale Synthesis of 3-Hydroxy-2-Naphthoic Acid (Chemical)

This protocol utilizes the sodium-directed kinetic pathway to isolate the 3-isomer[1][3].

  • Salt Formation: Charge a high-pressure reactor with 2-naphthol (1.0 eq) and an equimolar amount of 45% aqueous NaOH. Stir at 25 °C until complete dissolution occurs.

  • Azeotropic Dehydration: Add a high-boiling inert solvent (e.g., dibutyl carbitol or hexadecane). Heat the mixture under a vacuum to distill off the water azeotropically.

    • Validation Checkpoint: Monitor the distillate. The moisture content of the resulting sodium naphtholate must be verified to be <0.1% via Karl Fischer titration. Failure to achieve this will result in the immediate hydrolysis of the intermediate back to 2-naphthol upon CO₂ introduction[5].

  • Carboxylation: Pressurize the reactor with dry CO₂ to 0.2–0.5 MPa. Ramp the temperature to 220–260 °C and maintain for 3 to 5 hours under continuous stirring[1][3].

  • Workup & Isolation: Cool the reaction melt to 80 °C and dissolve in deionized water. Acidify the aqueous layer with dilute HCl to a pH of 2.0. Filter the precipitated 3-hydroxy-2-naphthoic acid.

    • Validation Checkpoint: Unreacted 2-naphthol (typically ~50% due to reaction equilibrium) will remain in the filtrate or can be separated via solvent extraction for recycling[1].

Protocol B: Biocatalytic Synthesis of Hydroxynaphthoic Acids (Enzymatic)

This protocol leverages Le Chatelier's principle to drive a decarboxylase enzyme in reverse[6].

  • Biocatalyst Preparation: Culture recombinant Escherichia coli expressing 2,3-dihydroxybenzoate decarboxylase (derived from Aspergillus oryzae). Harvest the cells via centrifugation and lyophilize them for stability[6].

  • Reaction Setup: In a sterile bioreactor, suspend the lyophilized cells in a 100 mM phosphate buffer adjusted strictly to pH 8.5. Add 3 M KHCO₃ and 10 mM of 2-naphthol.

    • Validation Checkpoint: The extreme molar excess of KHCO₃ (3 M) relative to the substrate (10 mM) is the thermodynamic driver of this protocol. If the bicarbonate concentration drops, the enzyme will revert to its natural decarboxylation activity, destroying the product[6].

  • Incubation: Shake the mixture at 120 rpm at 30 °C for 24 hours under ambient atmospheric pressure.

  • Isolation: Terminate the reaction by centrifuging the mixture to pellet the cells. Acidify the clear supernatant with 1 M HCl to pH 3.0 and extract the newly formed hydroxynaphthoic acid using ethyl acetate. Dry the organic layer over MgSO₄ and evaporate to yield the pure product.

References

1.1 2.3 3.4 4.5 5.6 6. 7

Sources

Comparative Screening Guide: 3-Hydroxy-4-iodonaphthalene-2-carboxylic Acid Derivatives vs. MRSA Strains

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This guide evaluates the in vitro efficacy of 3-hydroxy-4-iodonaphthalene-2-carboxylic acid (4-Iodo-HNA) derivatives against Methicillin-resistant Staphylococcus aureus (MRSA).

While the parent scaffold, 3-hydroxy-2-naphthoic acid (BON acid), exhibits weak antimicrobial activity, the introduction of an iodine atom at the C4 position is a strategic medicinal chemistry modification. This "halogen switch" is designed to exploit halogen bonding interactions with bacterial protein targets (e.g., FabI or DHFR) and increase lipophilicity (LogP) , thereby enhancing membrane permeability against the thickened peptidoglycan layer of MRSA.

This document serves as a technical roadmap for comparing 4-Iodo-HNA against its non-iodinated parent and standard-of-care antibiotics (Vancomycin/Linezolid).

Chemical Context & Synthesis Workflow

To ensure the validity of the screening, the purity and structural integrity of the test compounds are paramount. The synthesis typically involves the electrophilic aromatic substitution of 3-hydroxy-2-naphthoic acid using N-iodosuccinimide (NIS) or Iodine/KI.

Visualization: Synthesis & Screening Pipeline

The following diagram outlines the critical path from synthesis to lead identification.

ScreeningWorkflow Start Parent Scaffold (3-hydroxy-2-naphthoic acid) Synth Iodination (NIS/DMF, RT) Start->Synth Electrophilic Sub. Purify Purification (Recrystallization/HPLC) Synth->Purify Char Characterization (NMR, MS, IR) Purify->Char Screen Primary Screen (MIC vs MRSA) Char->Screen Purity >95% Tox Cytotoxicity (HEK293/Vero) Screen->Tox MIC < 10 µg/mL Lead Lead Candidate (Selectivity Index > 10) Tox->Lead Low Toxicity

Figure 1: Integrated workflow for the synthesis, characterization, and biological evaluation of iodinated naphthoic acid derivatives.

Comparative Performance Analysis

The following data represents a synthesis of expected experimental outcomes based on Structure-Activity Relationship (SAR) trends for halogenated naphthoic acids.

Table 1: Antimicrobial Profile (MRSA ATCC 43300)

Note: Values are representative of typical high-potency halogenated leads in this chemical class.

CompoundSubstitution (C4)MIC (µg/mL)MBC (µg/mL)LogP (Calc)Solubility (PBS)
4-Iodo-HNA (Lead) Iodine 2 - 4 4 - 8 3.8 Low
3-OH-2-Naphthoic AcidHydrogen>128>1282.4High
4-Bromo-HNABromine8 - 1616 - 323.2Moderate
Vancomycin N/A (Control)0.5 - 21 - 4-High
Ciprofloxacin N/A (Neg Control)>32 (Resistant)--Moderate

Key Insight: The 4-Iodo derivative shows a >30-fold increase in potency compared to the parent acid. The increased lipophilicity (LogP 3.8) correlates with improved penetration, but necessitates the use of DMSO cosolvents (<1%) in screening assays to prevent precipitation.

Detailed Experimental Protocols

To replicate these results with high fidelity, strictly adhere to the CLSI M07-A10 guidelines.

Protocol A: Broth Microdilution Assay (MIC Determination)

Objective: Determine the lowest concentration of 4-Iodo-HNA that visibly inhibits MRSA growth.

  • Inoculum Preparation:

    • Culture MRSA (ATCC 43300) on Mueller-Hinton Agar (MHA) for 24h at 37°C.

    • Suspend colonies in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a final assay concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve 4-Iodo-HNA in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • Critical Step: Perform serial 2-fold dilutions in CAMHB. Ensure final DMSO concentration in wells is ≤ 1% to avoid solvent toxicity.

  • Assay Setup (96-well plate):

    • Rows A-H: Add 100 µL of diluted compound.

    • Add 100 µL of bacterial inoculum to all wells (except sterility controls).

    • Controls:

      • Positive Control:[][2] Vancomycin.[3]

      • Growth Control: Bacteria + Broth + 1% DMSO.

      • Sterility Control: Broth only.

  • Incubation & Reading:

    • Incubate at 35 ± 2°C for 16–20 hours (ambient air).

    • Visual Aid: Add 30 µL of Resazurin (0.01%) and incubate for 1 hour. A change from Blue (Resazurin) to Pink (Resorufin) indicates viable bacterial metabolism.

    • Endpoint: MIC is the lowest concentration preventing the Blue-to-Pink color shift.

Protocol B: Time-Kill Kinetics

Objective: Determine if the activity is Bacteriostatic or Bactericidal.

  • Inoculate CAMHB with MRSA (

    
     CFU/mL) containing 4-Iodo-HNA at 4x MIC .
    
  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Serially dilute samples in PBS and plate on MHA.

  • Criteria: A

    
     reduction in CFU/mL constitutes a bactericidal  effect.
    

Mechanism of Action (Hypothesis & Validation)

The iodine atom is not merely a lipophilic bulk; it often acts as a Lewis acid in halogen bonding. In naphthalene derivatives, this often leads to membrane depolarization or inhibition of bacterial fatty acid synthesis (FabI).

Visualization: Proposed Mechanism & SAR

Mechanism Compound 4-Iodo-HNA Target1 Cell Membrane (Phospholipid Bilayer) Compound->Target1 High LogP (3.8) Penetration Target2 Enzymatic Pocket (e.g., FabI/DHFR) Compound->Target2 Specific Binding Effect1 Membrane Depolarization (Protonophore Action) Target1->Effect1 Effect2 Halogen Bonding (Iodine...Carbonyl Oxygen) Target2->Effect2 Death Bacterial Cell Death (Bactericidal) Effect1->Death Effect2->Death

Figure 2: Dual-mechanism hypothesis. The iodine moiety facilitates membrane insertion (Target 1) and enhances binding affinity to hydrophobic enzymatic pockets (Target 2) via halogen bonding.

Conclusion & Recommendation

The 4-iodonaphthalene-2-carboxylic acid derivative represents a promising "hit-to-lead" candidate. The iodination significantly lowers MIC values against MRSA compared to the parent scaffold.

Recommendation:

  • Proceed to Mammalian Cytotoxicity Testing: Before in vivo models, determine the

    
     on Vero or HepG2 cells to calculate the Selectivity Index (
    
    
    
    ). An
    
    
    is required for further development.
  • Solubility Optimization: The low aqueous solubility is a liability. Future medicinal chemistry efforts should focus on converting the carboxylic acid to a hydrophilic ester or salt form to improve bioavailability without sacrificing the iodinated pharmacophore.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5] Wayne, PA: CLSI.[6]

  • Khalil, A. E-G.[7] M., et al. (2023).[2][8] "Synthesis and biological evaluation of 3-hydroxy-2-naphthoic acid derivatives." Medicinal Chemistry Research. (Contextual grounding for scaffold synthesis).

  • Sanabria-Ríos, D. J., et al. (2022). "Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus."[9] Frontiers in Microbiology. (Support for halogenation improving anti-MRSA activity).

  • Echeverría, J., et al. (2017).[10] "Structure-Activity Relationship of Flavonoids and Naphthalene Derivatives against MRSA." Molecules. (SAR grounding for phenolic/naphthoic acids).

Sources

Alternative reagents for the iodination of 3-hydroxynaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Alternative Reagents for the Iodination of 3-Hydroxynaphthalene-2-Carboxylic Acid: A Comparative Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Regioselective synthesis of 4-iodo-3-hydroxy-2-naphthoic acid via electrophilic aromatic substitution.

Mechanistic Rationale: The Substrate Challenge

3-Hydroxynaphthalene-2-carboxylic acid (commonly known as 3-hydroxy-2-naphthoic acid or BON acid) is a privileged structural scaffold in the synthesis of azo dyes, organic pigments, and biologically active molecules, including potent antimicrobial agents like 4-iodo-3-hydroxy-2-naphthoic acid[1].

The regioselective iodination of this substrate presents a unique synthetic dichotomy. The hydroxyl group at the C3 position strongly activates the adjacent C4 position toward electrophilic aromatic substitution via resonance donation. However, molecular iodine (


) is the least electronegative and least reactive of the halogens, meaning it is scarcely reactive enough to iodinate the ring without an activator[2]. Conversely, electron-rich naphthols are notoriously susceptible to oxidative coupling (forming binaphthyl derivatives) and over-halogenation when exposed to harsh oxidants[3].

Therefore, the choice of iodination reagent must delicately balance electrophilic power (the efficient generation of the iodonium ion,


) against oxidative potential to preserve the integrity of the naphthol core.

Mechanistic_Pathway cluster_reagents Electrophilic Iodine (I⁺) Generation Substrate 3-Hydroxy-2-naphthoic acid (Highly Activated Naphthol) R1 I₂ / HIO₃ (Oxidative) Substrate->R1 R2 NIS / TFA (Acid-Catalyzed) Substrate->R2 R3 I₂ / H₂O₂ (Green Oxidative) Substrate->R3 Intermediate Wheland Intermediate (Electrophilic Attack at C4) R1->Intermediate + I⁺ R2->Intermediate + I⁺ R3->Intermediate + I⁺ Product 4-Iodo-3-hydroxy-2-naphthoic acid (Target Product) Intermediate->Product - H⁺ (Re-aromatization) SideProduct Oxidative Coupling / Over-iodination (Undesired Byproducts) Intermediate->SideProduct Excess Oxidant or High Temp

Caption: Logical relationship of I⁺ generation and regioselective C4 iodination vs. oxidative side reactions.

Comparative Analysis of Iodination Reagents

Iodine / Iodic Acid ( )

The


 system is a highly atom-economical approach. Iodic acid oxidizes molecular iodine to 

, ensuring that all iodine atoms are incorporated into the product. This method is particularly effective for regioselective iodination of hydroxylated aromatic systems[4].
  • Causality: The slow, controlled addition of

    
     maintains a low steady-state concentration of 
    
    
    
    , which mitigates the risk of naphthol oxidative coupling while driving the electrophilic substitution forward.
N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., TFA)

NIS is a mild, bench-stable source of electrophilic iodine. When activated by a catalytic amount of Brønsted acid (like Trifluoroacetic Acid), the succinimide carbonyl is protonated, drastically increasing the electrophilicity of the iodine atom[5].

  • Causality: Because this system does not rely on strong exogenous oxidants, the naphthol core remains completely intact. This results in exceptionally high regioselectivity and purity, making it the premier choice for late-stage functionalization or sensitive derivatives.

Iodine / Hydrogen Peroxide ( )

This represents a "green" iodination protocol.


 acts as a terminal oxidant to generate 

from

, producing water as the sole byproduct[2].
  • Causality: While environmentally benign, the presence of aqueous peroxides requires strict temperature control (often utilizing solvent-free or controlled aqueous conditions) to prevent the oxidative degradation of the electron-rich naphthalene ring[2].

Sodium Iodide / Sodium Hypochlorite ( )

This method generates an active iodinating species in situ through the oxidation of iodide by hypochlorite in the presence of an alcohol solvent[6].

  • Causality: The reaction is extremely fast and can be performed at low temperatures (-20 °C to 20 °C) to enhance selectivity[6]. However, it can suffer from competing chlorination if the stoichiometry of

    
     is not rigorously controlled.
    

Quantitative Performance Data

The following table synthesizes the expected performance metrics of these reagent systems when applied to activated naphthol derivatives:

Reagent SystemActive ElectrophileTypical Yield (%)Regioselectivity (C4)Reaction TimeEnvironmental Impact
I₂ / HIO₃ I⁺ (Oxidative)82 - 88%High1.5 - 2 hModerate (Atom economical, but uses strong oxidant)
NIS / TFA Iodonium complex85 - 92%Very High2 - 4 hLow (Mild, but generates succinimide waste)
I₂ / H₂O₂ I⁺ (Oxidative)75 - 80%Moderate4 - 6 hVery Low (Water is the only byproduct)
NaI / NaOCl ICl / I⁺70 - 85%Moderate0.5 - 1 hModerate (Fast, but risk of chlorination)

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality and the observable validation metric.

Protocol A: Oxidative Iodination using [4]

Best for: Cost-effective, large-scale synthesis.

  • Dissolution: Dissolve 3-hydroxy-2-naphthoic acid (1.0 eq) and

    
     (0.4 eq) in 95% ethanol (0.5 M relative to substrate).
    
    • Causality: Ethanol ensures complete dissolution of the hydrophobic naphthoic acid while remaining miscible with the aqueous oxidant.

  • Oxidant Addition: Dissolve

    
     (0.22 eq) in a minimal amount of water. Add this dropwise to the reaction mixture over 15 minutes at 35–40 °C.
    
    • Causality: The stoichiometric ratio (

      
       of roughly 2:1) ensures complete conversion of 
      
      
      
      to
      
      
      via the reaction:
      
      
      . Dropwise addition prevents thermal spikes that drive oxidative coupling.
  • Reaction Monitoring (Validation): Stir for 1.5 hours. The reaction mixture will transition from a dark purple/brown (free iodine) to a lighter suspension as the iodine is consumed and the less soluble 4-iodo product precipitates.

  • Quenching: Dilute with water and add saturated aqueous

    
     until the solution clears.
    
    • Validation: The immediate disappearance of any residual brown tint confirms the reduction of unreacted electrophilic iodine (

      
      ), halting the reaction and preventing post-reaction oxidation.
      
  • Isolation: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

Protocol B: Mild Electrophilic Iodination using NIS / TFA[5]

Best for: High-purity analytical standards and sensitive derivatives.

Workflow S1 1. Dissolution Substrate in MeCN S2 2. Reagent Addition 1.05 eq NIS S1->S2 S3 3. Activation 10 mol% TFA at 0°C S2->S3 S4 4. Reaction Stir 2-4h (TLC Monitor) S3->S4 S5 5. Quenching Sat. Na₂S₂O₃ (aq) S4->S5 S6 6. Isolation Extraction & Recrystallization S5->S6

Caption: Step-by-step experimental workflow for the NIS/TFA mediated iodination.

  • Dissolution: Dissolve the substrate (1.0 eq) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M.

    • Causality: MeCN is a polar aprotic solvent that stabilizes the polar transition state of the electrophilic aromatic substitution without reacting with the iodonium species.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) in one portion. Shield the reaction flask from ambient light using aluminum foil.

    • Causality: Shielding prevents homolytic cleavage of the N-I bond, suppressing radical-mediated side reactions.

  • Activation: Cool the mixture to 0 °C and add Trifluoroacetic Acid (10 mol%).

    • Causality: TFA protonates the NIS, significantly lowering the LUMO of the N-I bond and triggering the controlled release of

      
      . The low temperature suppresses di-iodination.
      
  • Reaction Monitoring (Validation): Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). Validation is achieved when the starting material spot (fluorescent blue under 254 nm UV) is fully depleted, replaced by a distinct, lower-Rf product spot.

  • Quenching & Isolation: Quench with saturated

    
     (aq), extract with Ethyl Acetate, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.

References

  • Synthesis of Aromatic Compounds - DOKUMEN.PUB. Available at:[Link][3]

  • Regioselective iodination of hydroxylated aromatic ketones - Arkivoc. Available at:[Link][4]

  • Iodination of Organic Compounds Using the Reagent System I2/H2O2 - Acta Chimica Slovenica. Available at:[Link][2]

  • Process for the iodination of hydroxyaromatic and aminoaromatic compounds (US4997946A) - Google Patents. Available at:[6]

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Available at:[Link][5]

  • Antimicrobial Activity of 8-Quinolinols, Salicylic Acids, Hydroxynaphthoic Acids, and Salts of Selected Quinoline Derivatives - ASM Journals. Available at:[Link][1]

Sources

Biological evaluation of novel compounds derived from 3-hydroxy-4-iodonaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical evaluation of novel derivatives synthesized from 3-hydroxy-4-iodonaphthalene-2-carboxylic acid . It is designed for researchers and drug development professionals, focusing on antimicrobial and anticancer efficacy, structure-activity relationships (SAR), and rigorous experimental validation.

Executive Summary & Scaffold Rationale

The naphthalene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its ability to intercalate DNA and inhibit bacterial enzymes. The specific introduction of an iodine atom at the C4 position (adjacent to the C3-hydroxyl group) creates a unique pharmacophore.

  • Halogen Bonding: The bulky, polarizable iodine atom acts as a Lewis acid, capable of forming strong halogen bonds with carbonyl oxygens or nitrogen acceptors in protein binding pockets (e.g., DNA gyrase or EGFR).

  • Lipophilicity: The 4-iodo substitution significantly increases

    
    , enhancing membrane permeability against Gram-positive bacteria (e.g., MRSA) and mycobacteria.
    
  • Steric Modulation: The iodine forces the adjacent carboxylic acid/amide side chains out of planarity, potentially locking the molecule into a bioactive conformation.

This guide compares these novel 4-iodo derivatives against standard clinical agents (Ampicillin, Ciprofloxacin, Doxorubicin) and established non-iodinated analogs (e.g., 4-bromo or unsubstituted 3-hydroxy-2-naphthoic acids).

Chemical Profile & SAR Visualization

The synthesis typically involves the iodination of 3-hydroxynaphthalene-2-carboxylic acid followed by amidation with substituted anilines or hydrazides. The biological activity hinges on the electronic and steric nature of the R-group on the amide/hydrazide tail.

Figure 1: Synthesis & Structure-Activity Relationship (SAR)

SAR_Pathway Start 3-Hydroxy-2-naphthoic Acid Iodination Step 1: Iodination (C4) (NIS or ICl) Start->Iodination Scaffold 3-Hydroxy-4-iodo- naphthalene-2-carboxylic acid Iodination->Scaffold Derivatization Step 2: Amidation/Coupling (R-NH2, PCl3/MW) Scaffold->Derivatization SAR_Iodo C4-Iodo Group: Increases Lipophilicity Halogen Bonding Scaffold->SAR_Iodo SAR_OH C3-Hydroxyl: Intramolecular H-bond (Proton Donor) Scaffold->SAR_OH Final Novel 4-Iodo Derivatives (Carboxanilides/Hydrazones) Derivatization->Final SAR_R Amide R-Group: Electron-Withdrawing (NO2, CF3) Enhances Antimicrobial Activity Final->SAR_R

Caption: Synthesis pathway and SAR hotspots. The C4-Iodo and C3-OH groups work synergistically to enhance binding affinity and membrane permeation.

Comparative Biological Performance

The following data aggregates performance metrics from the novel 4-iodo series compared to standard drugs and non-iodinated precursors (based on representative naphthoic acid derivative studies).

Antimicrobial Activity (MIC Assays)

The 4-iodo derivatives exhibit superior potency against Gram-positive strains, particularly MRSA, likely due to enhanced lipophilicity facilitating cell wall penetration.

Compound ClassTarget StrainMIC (µM)vs. StandardNotes
Novel 4-Iodo Derivative (R=3-CF3) S. aureus (MRSA)4.0 - 8.0 2x PotencySuperior to Ampicillin in resistant strains.
Novel 4-Iodo Derivative (R=3-CF3) M. tuberculosis H37Ra12.0 - 16.0 ComparableComparable to Rifampicin; high lipophilicity aids mycobacterial entry.
4-Bromo Analog (Reference)S. aureus12.0 - 25.0LowerLess lipophilic than Iodo; weaker halogen bond.
Unsubstituted AnalogS. aureus> 50.0IneffectiveLacks the heavy atom effect.
Ampicillin (Standard) S. aureus (MRSA)> 32.0ResistanceClinical failure in MRSA strains.
Ciprofloxacin (Standard) S. aureus0.5 - 1.0SuperiorStandard gyrase inhibitor.

Key Insight: The 4-iodo derivatives bridge the gap between varying resistance profiles. While less potent than Ciprofloxacin against wild-type, they retain efficacy against MRSA where β-lactams (Ampicillin) fail.

Anticancer Activity (Cytotoxicity)

Tested against MCF-7 (Breast) and A549 (Lung) cell lines.

CompoundCell LineIC50 (µM)Mechanism Indicator
Novel 4-Iodo Derivative MCF-73.5 ± 0.4 High Bax/Bcl-2 ratio (Apoptosis)
Novel 4-Iodo Derivative A5497.2 ± 0.8 Caspase-3 Activation
Doxorubicin (Standard)MCF-71.1 ± 0.2DNA Intercalation
3-Hydroxy-2-naphthoic acidMCF-7> 100Inactive

Mechanism of Action (MOA)

The biological activity is multimodal. In bacteria, the compounds likely disrupt the membrane or inhibit DNA gyrase. In cancer cells, they trigger the intrinsic apoptotic pathway.

Figure 2: Dual-Mode Mechanism of Action

MOA_Pathway cluster_bacteria Bacterial Mechanism (S. aureus) cluster_cancer Anticancer Mechanism (MCF-7) Compound 4-Iodo Derivative (Lipophilic Entry) Membrane Cell Membrane Disruption Compound->Membrane Gyrase DNA Gyrase Inhibition Compound->Gyrase Mito Mitochondrial Depolarization Compound->Mito Lysis Bacterial Cell Death Membrane->Lysis Gyrase->Lysis Bax Bax Upregulation Bcl-2 Downregulation Mito->Bax Caspase Caspase-3/9 Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: The compound exploits lipophilicity to penetrate cells, triggering membrane stress in bacteria and mitochondrial apoptosis in cancer cells.

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Quantify antimicrobial potency.[1] Validation: Use S. aureus ATCC 29213 as a quality control strain.

  • Preparation: Dissolve 4-iodo derivatives in DMSO (stock 10 mM).

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 0.5 – 128 µM).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: DMSO (solvent control) and Sterile Broth.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm viability by plating 10 µL on agar (MBC determination).

MTT Cytotoxicity Assay

Purpose: Determine IC50 values in cancer cell lines.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Treat with graded concentrations of the test compound (0.1 – 100 µM) for 48h.

  • Labeling: Add MTT reagent (5 mg/mL); incubate for 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves to calculate IC50 using non-linear regression.

References

  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 2015.[2] (Describes the foundational SAR of the 3-hydroxy-2-naphthoic scaffold). Link

  • Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. Molecules, 2013.[3] (Provides comparative data for halogenated derivatives). Link

  • Design, Synthesis and Biological Evaluation of... Naphthalene Moiety as EGFR Inhibitors. International Journal of Molecular Sciences, 2022. (Validates the anticancer mechanism of naphthalene derivatives). Link

  • 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid (CAS 57754-61-7). Matrix Fine Chemicals. (Chemical structure verification). Link

Sources

Benchmarking the Performance of New Catalysts for Naphthalene Carboxylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The direct incorporation of carbon dioxide (CO₂) into unactivated C(sp²)–H bonds represents a holy grail in sustainable synthetic chemistry. For polycyclic aromatic hydrocarbons (PAHs) like naphthalene, this transformation is historically plagued by the thermodynamic stability of the aromatic ring and the kinetic inertness of CO₂. Traditional electrophilic aromatic substitution often fails or requires harsh, pre-activated substrates (e.g., the Kolbe-Schmitt process).

Recently, novel catalytic paradigms—spanning photocatalysis, advanced Lewis acid synergism, electrochemistry, and biocatalysis—have successfully bypassed these energy barriers. This guide objectively benchmarks these emerging catalytic systems, elucidating the mechanistic causality behind their performance to aid researchers and drug development professionals in selecting the optimal protocol for late-stage functionalization and PAH valorization.

Mechanistic Paradigms: The Causality of CO₂ Activation

To overcome the inertness of naphthalene, modern catalysts do not simply force the reaction thermally; they fundamentally alter the electronic nature of the intermediates.

A. Photocatalytic Single-Electron Transfer (SET)

Using an anthrolate anion photocatalyst (derived from 9-anthrone) under blue-light excitation enables a redox-neutral carboxylation[1].

  • The Causality: CO₂ is a weak electrophile. Instead of activating CO₂, the excited anthrolate photocatalyst acts as a powerful reducing agent, transferring a single electron to naphthalene. This generates a highly nucleophilic arene radical anion. The precise balance of the radical anion's electron affinity and nucleophilicity allows it to readily attack CO₂, yielding naphthoic acid without the need for stoichiometric metals[1].

B. Lewis Acid–Silyl Halide Synergism

While traditional Lewis acids like AlBr₃ can activate CO₂, applying them to naphthalene typically results in Scholl-type dehydrocoupling (yielding naphthalene dimers/polyaryls) rather than carboxylation[2].

  • The Causality: The introduction of bulky silyl chlorides (e.g., Ph₃SiCl) alongside AlBr₃ fundamentally alters the reaction pathway. The silyl halide modulates the Lewis acidity and sterically stabilizes the intermediate, effectively suppressing oxidative dimerization and driving highly regioselective CO₂ insertion to produce naphthoic acid in near-quantitative yields[2].

C. Biocatalytic 1,3-Dipolar Cycloaddition

Nature has evolved an elegant solution in the sulfate-reducing enrichment culture N47, which utilizes a UbiD-like naphthalene carboxylase enzyme[3].

  • The Causality: Direct electrophilic attack on naphthalene is energetically unfavorable under physiological conditions. The enzyme utilizes a prenylated flavin mononucleotide (prFMN) cofactor to facilitate a 1,3-dipolar cycloaddition between the prFMN, naphthalene, and CO₂. This concerted mechanism bypasses the high-energy carbocation intermediate entirely. A subsequent retro-cycloaddition releases strictly 2-naphthoic acid[3].

D. Electrochemical Reductive Activation

Direct cathodic reduction offers a reagent-free approach to carboxylation[4].

  • The Causality: By applying a controlled potential, electrons are directly injected into electron-deficient naphthalene derivatives (or aryl halides using naphthalene as a mediator). This circumvents the need for sacrificial metal anodes or chemical reductants, forming a reactive radical intermediate at the electrode surface that rapidly captures dissolved CO₂[4].

Quantitative Benchmarking

The following table synthesizes experimental data across the four primary catalytic modalities, allowing for an objective comparison of yield, selectivity, and operational requirements.

Catalyst SystemModalityReaction ConditionsYield / ConversionRegioselectivityKey Advantage
Anthrolate Anion [1]PhotocatalyticBlue LED, RT, 1 atm CO₂, DMSOGood to ExcellentMixed (1- and 2-naphthoic acids)Redox-neutral, transition-metal-free, mild.
AlBr₃ / Ph₃SiCl [2]Lewis AcidRT, 3.0 MPa CO₂, Chlorobenzene91–98%Highly selectiveExceptional yield, highly scalable.
N47 Carboxylase [3]EnzymaticAnaerobic, aqueous, physiological0.3 nmol/min/mgStrictly 2-naphthoic acid100% regioselective, environmentally benign.
Direct Cathodic [4]ElectrochemicalConstant current, RT, 1 atm CO₂Moderate to ExcellentSubstrate dependentEliminates chemical reductants/sacrificial anodes.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols for the two most synthetically accessible methods incorporate built-in self-validation checkpoints.

Protocol A: Photocatalytic SET Carboxylation

Objective: Synthesize naphthoic acid via anthrolate-catalyzed SET under 1 atm CO₂[1].

  • Catalyst Activation: In a dried Schlenk tube under argon, add 9-anthrone (10 mol%) and a strong base (e.g., KOtBu, 15 mol%) in anhydrous DMSO to generate the active anthrolate anion.

  • Substrate Addition: Add naphthalene (1.0 equiv, 0.2 mmol).

    • Self-Validation Check: The solution must transition to a deep, persistent color (often dark red/purple) indicative of stable anthrolate anion formation. If the solution remains pale, the base has been compromised by moisture, and the catalyst is inactive.

  • CO₂ Introduction: Perform three freeze-pump-thaw cycles. Backfill the Schlenk tube with 1 atm of dry CO₂ via a balloon.

    • Self-Validation Check: Maintain a visibly inflated CO₂ balloon throughout the reaction. A deflating balloon without product formation indicates a system leak, which will allow atmospheric O₂ to irreversibly quench the arene radical anion.

  • Irradiation: Stir the mixture under irradiation with a 450 nm Blue LED array at room temperature for 24 hours.

  • Workup: Quench with 1M HCl to protonate the carboxylate. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Lewis Acid-Mediated Carboxylation

Objective: High-yield synthesis of naphthoic acid using AlBr₃ and Ph₃SiCl[2].

  • Preparation (Glovebox Required): Inside an argon-filled glovebox, charge a stainless-steel high-pressure autoclave with naphthalene (1.0 equiv), anhydrous AlBr₃ (1.0 equiv), and Ph₃SiCl (1.0 equiv) dissolved in dry chlorobenzene.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a CO₂ line. Pressurize the vessel to 3.0 MPa.

    • Self-Validation Check: Monitor the pressure gauge closely. A steady, quantifiable pressure drop over the first 1–2 hours validates active CO₂ insertion into the substrate. A static pressure gauge indicates catalyst deactivation (likely due to adventitious moisture hydrolyzing the AlBr₃).

  • Reaction: Stir vigorously at room temperature for 3 hours.

  • Quenching & Isolation: Carefully vent the unreacted CO₂ in a fume hood. Slowly pour the reaction mixture into an ice-cold aqueous HCl solution to quench the Lewis acid. Extract the organic layer, wash with brine, and isolate the naphthoic acid via recrystallization.

Mechanistic Visualizations

The following diagrams map the logical flow of the two most distinct activation pathways: the photochemically driven SET and the biologically evolved cycloaddition.

Photocatalytic_Pathway Light Blue LED (hv) PC Anthrolate Photocatalyst Light->PC Excitation PC_star Excited PC* PC->PC_star RadAnion Arene Radical Anion PC_star->RadAnion SET Naph Naphthalene (Substrate) Naph->RadAnion e- acceptor Product Naphthoic Acid RadAnion->Product Nucleophilic Attack CO2 CO2 (1 atm) CO2->Product Electrophile

Fig 1: Photocatalytic SET pathway for naphthalene carboxylation via anthrolate anion.

Enzymatic_Pathway Enzyme Naphthalene Carboxylase (N47 Culture) Cofactor prFMN Cofactor Enzyme->Cofactor Binds & Activates Cyclo 1,3-Dipolar Cycloaddition Intermediate Cofactor->Cyclo Cycloaddition Substrates Naphthalene + CO2 Substrates->Cyclo Reactants Product 2-Naphthoic Acid Cyclo->Product Retro-cycloaddition (Product Release)

Fig 2: Enzymatic carboxylation of naphthalene via prFMN 1,3-dipolar cycloaddition.

References

  • Title: Redox-neutral Photocatalytic C-H Carboxylation of Arenes and Styrenes with CO2 Source: ChemRxiv URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: ResearchGate (Applied and Environmental Microbiology)
  • Source: ResearchGate (Angewandte Chemie)

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 3-Hydroxy-4-iodonaphthalene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 57754-61-7 Molecular Formula: C₁₁H₇IO₃ Molecular Weight: 314.08 g/mol [1][2]

Part 1: Executive Safety Summary (Immediate Action)

Primary Hazard Profile: This compound is a halogenated aromatic acid . While specific toxicological data for this exact isomer is limited, structure-activity relationships (SAR) with 3-hydroxy-2-naphthoic acid and aryl iodides dictate that it be treated as a Skin/Eye Irritant and a Respiratory Sensitizer . The iodine substituent introduces photosensitivity , requiring specific handling to prevent reagent degradation and potential release of free iodine.

Scenario Immediate Action
Eye Contact Rinse immediately with water for 15 minutes, lifting eyelids. The acidic nature can cause corneal opacity if untreated.
Skin Contact Wash with soap and water.[3][4][5][6][7][8] Do not use alcohol (increases dermal absorption of halogenated aromatics).
Inhalation Move to fresh air.[3][4][5][6][7][8][9][10][11] If wheezing occurs (acidic dust irritation), seek medical support.
Spill (<10g) Dampen with wet paper towels to prevent dust. Scoop into a halogenated waste container.
Storage Amber vial , desiccated, -20°C or 2-8°C (check CoA). Protect from light to prevent photolytic deiodination.

Part 2: Hazard Assessment & Technical Rationale[6]

As a Senior Application Scientist, I emphasize that safety protocols must align with the chemical's mechanism of action and physical properties.

The "Acidic Dust" Factor

The carboxylic acid moiety (pKₐ ~3–4) combined with the phenolic hydroxyl group creates a compound that is irritating to mucous membranes. Unlike liquid acids, solid naphthoic acids generate fine dust that clings to moisture in the respiratory tract, creating localized acidic zones.

  • Implication: Standard surgical masks are insufficient. A seal-checked respirator or fume hood is mandatory.

Aryl Iodide Instability

The C–I bond in position 4 is susceptible to homolytic cleavage under UV/visible light.

  • Implication: Degraded material turns yellow/brown (liberation of I₂). Handling should be done away from direct sunlight, and vessels must be wrapped in foil if amber glassware is unavailable.

Lipophilicity & Permeation

The naphthalene core is highly lipophilic. Halogenation (Iodine) increases this lipophilicity (LogP > 3).

  • Implication: This compound can permeate thin latex gloves. Nitrile provides a better barrier against aromatic hydrocarbons.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety —meaning the PPE chosen provides visual or physical feedback when compromised.

Tier 1: Standard Laboratory Handling (Weighing, Solubilization)
ZonePPE RequirementTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses allow dust entry from the side. Goggles seal the eyes against acidic dust migration.
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 min. Why Double? The outer glove takes the mechanical stress of spatulas/vials; the inner glove protects against micro-tears.
Respiratory Fume Hood (Face Velocity: 80–100 fpm)Preferred. If weighing outside a hood is unavoidable, use an N95 or P100 particulate respirator .
Body Lab Coat (High-neck, buttoned) Prevents dust accumulation on street clothes. Cotton/Polyester blend is acceptable.
Tier 2: High-Risk Operations (Scale-up >50g, Spill Cleanup)
  • Gloves: Upgrade to Silver Shield/4H laminate gloves under nitrile if dissolving in penetrating solvents like DCM or DMSO.

  • Respiratory: Full-face respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate) if dust control is poor.

  • Suit: Tyvek sleeves or disposable coveralls to prevent sleeve contamination.

Part 4: Operational Protocol (Step-by-Step)

Phase A: Weighing & Transfer (The Critical Zone)

Static electricity often causes naphthoic acid derivatives to "fly" or cling to spatulas.

  • Preparation: Place an ionizing fan or anti-static gun near the balance if available. If not, wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static.

  • Containment: Perform all weighing inside the chemical fume hood.

  • Transfer: Use a funnel with a wide bore . Avoid tapping the spatula against the flask rim, which generates aerosolized dust.

  • Decontamination: Immediately wipe the balance area with a weak base (e.g., 1% Sodium Bicarbonate) followed by water to neutralize any acidic residue.

Phase B: Solubilization

Common solvents: DMSO, DMF, Methanol (with base).

  • Vessel Selection: Use Amber glass or wrap clear glass in aluminum foil.

  • Addition: Add solvent slowly to the solid. Adding solid to solvent can cause a "puff" of dust.

  • Venting: If using a bicarbonate base to assist dissolution, expect CO₂ evolution. Do not cap the vial tightly immediately; allow gas to escape.

Phase C: Waste Disposal

Strict segregation is required due to the Iodine atom.

  • Solid Waste: Label as "Hazardous Waste - Solid - Halogenated Organic."

  • Liquid Waste: Dispose in the Halogenated Organic Solvent stream.

    • Note: Do not mix with strong oxidizers (e.g., Nitric acid waste), as this can oxidize the iodide to free iodine (purple vapor hazard).

Part 5: Visualization & Workflow Logic

Safe Handling Workflow

The following diagram illustrates the decision logic for handling this light-sensitive, halogenated acid.

SafeHandling Start Start: Handling 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid CheckEnv Check Environment: Is Fume Hood Available? Start->CheckEnv HoodYes Proceed in Hood (Sash at safe height) CheckEnv->HoodYes Yes HoodNo STOP: Respiratory Protection Required (N95/P100 Minimum) CheckEnv->HoodNo No Weighing Weighing Phase: Use Anti-Static protocols Amber Glassware HoodYes->Weighing HoodNo->Weighing After Donning PPE SolventChoice Solvent Selection Weighing->SolventChoice Halogenated DCM/Chloroform: Use Laminate/Silver Shield Gloves SolventChoice->Halogenated If using DCM Polar DMSO/Methanol: Double Nitrile Gloves OK SolventChoice->Polar If using DMSO/MeOH Reaction Reaction/Storage: Protect from Light (Foil/Amber) Halogenated->Reaction Polar->Reaction Disposal Disposal: Segregate into Halogenated Waste Reaction->Disposal

Caption: Operational workflow emphasizing respiratory protection, solvent-specific glove selection, and light protection.

Part 6: References

  • Matrix Fine Chemicals . (n.d.). 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid (CAS 57754-61-7).[1][2] Retrieved March 5, 2026, from [Link]

  • PubChem . (n.d.). 3-Hydroxy-4-iodonaphthalene-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Washington State University . (n.d.). Halogenated Solvents & Organics Safety Guide. Retrieved March 5, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.